2,3-Dibromo-5-(trifluoromethyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDFUURRDIAINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650462 | |
| Record name | 2,3-Dibromo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79623-38-4 | |
| Record name | 2,3-Dibromo-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-Dibromo-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. Due to the absence of a directly published, single-step synthesis for this specific molecule, this document outlines a highly plausible and robust multi-step synthetic approach based on well-established chemical transformations. The proposed pathway commences from a commercially available starting material and proceeds through key intermediates to yield the target compound.
Pathway 1: Multi-step Synthesis via Diazotization of a Diaminopyridine Intermediate
This primary proposed pathway begins with 3-amino-5-(trifluoromethyl)pyridine and proceeds through a bromination step followed by a Sandmeyer reaction sequence to introduce the second bromine atom.
Overall Synthetic Scheme
Figure 1: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-(trifluoromethyl)pyridine
The starting material, 3-Amino-5-(trifluoromethyl)pyridine, can be synthesized from 3-halogeno-5-trifluoromethylpyridine by reaction with ammonia at elevated temperatures and pressures.[1]
Materials:
-
3-Chloro-5-(trifluoromethyl)pyridine
-
28% Aqueous ammonia
-
Methylene chloride
-
Water
Procedure:
-
A mixture of 3-chloro-5-(trifluoromethyl)pyridine and 28% aqueous ammonia is charged into a high-pressure autoclave.
-
The autoclave is sealed and the mixture is heated to 150°C for 60-70 hours, during which the internal pressure will rise significantly.[1]
-
After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is transferred to a separatory funnel and the aqueous and organic layers are separated.
-
The aqueous layer is extracted with methylene chloride.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 3-amino-5-(trifluoromethyl)pyridine.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Boiling Point | 105.5-106°C / 11 mmHg | [1] |
Step 2: Synthesis of 2-Bromo-3-amino-5-(trifluoromethyl)pyridine
This step involves the regioselective bromination of 3-amino-5-(trifluoromethyl)pyridine. The amino group is a strong activating group and will direct the incoming electrophile (bromine) to the ortho and para positions. In this case, the 2- and 6-positions are ortho, and the 4-position is para. Due to steric hindrance from the trifluoromethyl group, bromination is expected to occur preferentially at the 2-position.
Materials:
-
3-Amino-5-(trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
Procedure:
-
Dissolve 3-amino-5-(trifluoromethyl)pyridine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
Yield data for this specific reaction is not available in the searched literature, but similar brominations of aminopyridines typically proceed in good to excellent yields.
Step 3: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring to a halide.[2][3] In this step, the amino group of 2-bromo-3-amino-5-(trifluoromethyl)pyridine is converted to a diazonium salt, which is then displaced by a bromide ion.
Materials:
-
2-Bromo-3-amino-5-(trifluoromethyl)pyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-bromo-3-amino-5-(trifluoromethyl)pyridine in 48% aqueous HBr.
-
Cool the mixture to -5 to 0°C using an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5°C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in 48% aqueous HBr.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
-
Quantitative Data:
Specific yield for this reaction is not available. However, Sandmeyer reactions on similar substrates typically provide yields in the range of 60-80%.
Alternative Pathway: Direct Bromination
An alternative, though less predictable, approach would be the direct bromination of a suitable 5-(trifluoromethyl)pyridine derivative. For instance, direct bromination of 3-chloro-5-(trifluoromethyl)pyridine could potentially yield the desired product, although regioselectivity and the need for harsh conditions are significant concerns. The electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution, making direct bromination challenging.
Figure 2: Hypothetical direct bromination pathway.
Summary of Quantitative Data
The following table summarizes the key quantitative data for the proposed multi-step synthesis pathway.
| Step | Starting Material | Product | Reagents | Key Conditions | Yield | Boiling/Melting Point |
| 1 | 3-Chloro-5-(trifluoromethyl)pyridine | 3-Amino-5-(trifluoromethyl)pyridine | 28% aq. NH₃ | 150°C, high pressure | Good | 105.5-106°C / 11 mmHg[1] |
| 2 | 3-Amino-5-(trifluoromethyl)pyridine | 2-Bromo-3-amino-5-(trifluoromethyl)pyridine | NBS, Acetonitrile | 0°C to RT | Not reported | Not reported |
| 3 | 2-Bromo-3-amino-5-(trifluoromethyl)pyridine | This compound | HBr, NaNO₂, CuBr | -5°C to RT | Not reported | Not reported |
Conclusion
The synthesis of this compound is most practically achieved through a multi-step sequence involving the formation of a key aminopyridine intermediate followed by a Sandmeyer reaction. This approach offers a reliable and scalable route to this valuable building block, leveraging well-understood and high-yielding chemical transformations. While direct bromination presents a shorter theoretical route, the challenges associated with regioselectivity and harsh reaction conditions make it a less favorable option for controlled synthesis. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the fields of drug discovery and agrochemical development.
References
An In-depth Technical Guide to 2,3-Dibromo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2,3-Dibromo-5-(trifluoromethyl)pyridine is limited in publicly available literature. The information presented in this guide is substantially based on data from structurally analogous compounds and established principles of organic chemistry. All quantitative data presented should be considered as estimations and require experimental validation.
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms at the 2- and 3-positions, combined with a potent electron-withdrawing trifluoromethyl group at the 5-position, imparts unique electronic properties and versatile reactivity to the pyridine core. This makes it a valuable synthetic intermediate for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, offering a pathway to a diverse range of substituted pyridine scaffolds.
Physicochemical Properties
| Property | Estimated Value | Source/Basis for Estimation |
| Molecular Formula | C₆H₂Br₂F₃N | - |
| Molecular Weight | 304.89 g/mol | - |
| Appearance | Colorless to pale yellow solid | Analogy to similar halogenated pyridines. |
| Melting Point | 45-55 °C | Estimated based on 2-bromo-5-(trifluoromethyl)pyridine (44-48 °C).[1] |
| Boiling Point | > 200 °C at 760 mmHg | General trend for dihalogenated aromatic compounds. |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene); Insoluble in water. | General solubility of similar organic halides. |
| CAS Number | Not assigned or not found in major databases. | - |
Synthesis
A plausible synthetic route to this compound would involve the bromination of a suitable pyridine precursor. One common method for the synthesis of halogenated pyridines is through a Sandmeyer-type reaction from an amino-substituted pyridine.
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol for Synthesis
Materials:
-
2-Amino-3-bromo-5-(trifluoromethyl)pyridine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine in aqueous HBr is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the pyridine solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, a solution of copper(I) bromide in HBr is prepared.
-
The cold diazonium salt solution is slowly added to the CuBr solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or until gas evolution ceases.
-
The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Reactivity and Key Reactions
The two bromine atoms on the pyridine ring exhibit differential reactivity, which can be exploited for selective functionalization. The C-2 position is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions due to the electronic influence of the ring nitrogen. The strong electron-withdrawing trifluoromethyl group at the 5-position further deactivates the ring towards electrophilic substitution but enhances its reactivity towards nucleophiles and in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, regioselective coupling is expected to occur preferentially at the more reactive C-2 position.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DME)
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, selective mono-amination is anticipated at the C-2 position.
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Regioselective coupling at the C-2 position is expected.
Caption: General scheme for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) and monitor by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Spectroscopic Data of Analogous Compounds
¹H NMR Data of Related Pyridines
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Bromo-5-(trifluoromethyl)pyridine | CDCl₃ | 8.68 (s, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H) |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | CDCl₃ | 8.45 (s, 1H), 7.95 (s, 1H) |
¹³C NMR Data of Related Pyridines
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Bromo-5-(trifluoromethyl)pyridine | CDCl₃ | 151.7, 142.1, 139.5, 127.0 (q, J = 3.9 Hz), 123.5 (q, J = 33.5 Hz), 122.9 (q, J = 272.5 Hz) |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | CDCl₃ | 150.1, 147.9, 137.2, 131.9 (q, J = 4.3 Hz), 124.2 (q, J = 34.0 Hz), 122.1 (q, J = 273.1 Hz) |
Safety and Handling
Halogenated pyridines and trifluoromethylated compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For specific safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds.
Conclusion
This compound is a promising building block for the synthesis of a wide array of functionalized pyridine derivatives. Its predicted reactivity, particularly the potential for regioselective cross-coupling reactions, makes it a valuable tool for researchers in drug discovery and materials science. While direct experimental data is scarce, the known chemistry of analogous compounds provides a strong foundation for its synthetic utility. Further experimental investigation is necessary to fully elucidate its chemical properties and expand its applications.
References
Spectroscopic Data for 2,3-Dibromo-5-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data of Analogous Compounds
The following tables summarize the spectroscopic data for compounds structurally similar to 2,3-Dibromo-5-(trifluoromethyl)pyridine. This data can be used to estimate the expected spectral characteristics of the target compound.
Table 1: ¹H NMR Data for Analogous Pyridine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | - | 8.6 (d, J=2.1 Hz, 1H, H-6), 8.1 (d, J=2.1 Hz, 1H, H-4) |
| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | DMSO-d₆ | 8.4 (d, 1H), 7.95 (d, 1H), 4.03 (s, 3H)[1] |
| 2-Chloro-5-(trifluoromethyl)pyridine | CDCl₃ | 8.69 (s, 1H), 7.90 (d, J=8.2 Hz, 1H), 7.50 (d, J=8.2 Hz, 1H)[2] |
Table 2: ¹³C NMR Data for Analogous Pyridine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | CDCl₃ | 150.1, 147.1 (q, J=4.2 Hz), 136.1, 130.3 (q, J=34.5 Hz), 122.9 (q, J=273.8 Hz), 120.5 |
| 2-Chloro-5-(trifluoromethyl)pyridine | CDCl₃ | 149.9, 146.5 (q, J=4.0 Hz), 135.5, 129.8 (q, J=34.0 Hz), 123.1 (q, J=273.0 Hz), 120.1 |
| 2-Chloro-3-(trifluoromethyl)pyridine | CDCl₃ | 150.4, 146.9 (q, J=3.8 Hz), 138.9, 130.5 (q, J=33.8 Hz), 123.5 (q, J=273.2 Hz), 120.8 |
Table 3: ¹⁹F NMR Data for Analogous Pyridine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | - | -62.8 |
| 2-(Trifluoromethyl)pyridine | Reaction Mixture | -68.3[3] |
| 2-Chloro-5-(trifluoromethyl)pyridine | - | -62.7 |
Table 4: Mass Spectrometry (MS) Data for Analogous Pyridine Derivatives
| Compound | Ionization Mode | Molecular Ion (m/z) |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | EI | 215 (M⁺), 217 (M⁺+2), 219 (M⁺+4) |
| 2-Chloro-5-(trifluoromethyl)pyridine | EI | 181 (M⁺), 183 (M⁺+2)[2] |
| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | - | 255 (M⁺), 257 (M⁺+2) |
Table 5: Infrared (IR) Spectroscopy Data for 2,3-Dichloro-5-(trifluoromethyl)pyridine
| Wavenumber (cm⁻¹) | Assignment |
| 1580, 1550, 1450 | C=C/C=N stretching |
| 1330, 1180, 1140 | C-F stretching |
| 850 | C-Cl stretching |
| 730 | C-H out-of-plane bending |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data, based on common practices in organic chemistry research.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an external standard like trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.
Mass Spectrometry
Mass spectra are generally obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation. In ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by a high voltage. The resulting ions are then analyzed by their mass-to-charge ratio (m/z).
Infrared Spectroscopy
Infrared (IR) spectra are commonly recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
References
A Senior Application Scientist's Guide to the Strategic Functionalization of 2,3-Dibromo-5-(trifluoromethyl)pyridine
Executive Summary: Unlocking Molecular Complexity
In the landscape of modern drug discovery and materials science, the 5-(trifluoromethyl)pyridine scaffold is a privileged structure, imparting desirable properties such as metabolic stability and enhanced binding affinity.[1] The strategic introduction of substituents onto this core is paramount for optimizing molecular function. 2,3-Dibromo-5-(trifluoromethyl)pyridine serves as a uniquely versatile chemical intermediate, offering two distinct and electronically differentiated carbon-bromine (C-Br) bonds. This guide provides an in-depth analysis of the reactivity of these bonds, presenting a framework for their selective and sequential functionalization. We will move beyond simple procedural descriptions to explore the underlying electronic and steric principles that govern selectivity, offering field-proven protocols and troubleshooting insights to empower researchers in their synthetic endeavors.
The Electronic Landscape: Deconstructing the Reactivity of C-Br Bonds
The synthetic utility of this compound hinges on the differential reactivity of the bromine atoms at the C2 and C3 positions. This difference is not arbitrary; it is a direct consequence of the electronic architecture of the pyridine ring, which is heavily influenced by the pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF₃) group.
-
The Influence of the Pyridine Nitrogen: The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M). Its most profound influence is felt at the α-positions (C2 and C6). Consequently, the C2-Br bond is situated on a more electron-deficient carbon atom compared to the C3-Br bond. This heightened electrophilicity makes the C2 position the primary target for many transformations.
-
The Role of the -CF₃ Group: The trifluoromethyl group at C5 is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence further depletes the electron density of the entire aromatic system, making the molecule highly susceptible to reactions favored by electron-poor rings, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[2][3]
This electronic disparity establishes a clear reactivity hierarchy: the C2-Br bond is significantly more activated and sterically accessible than the C3-Br bond. This principle is the cornerstone of any selective functionalization strategy.
Caption: Factors governing the differential C-Br bond reactivity.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are the premier method for functionalizing this compound. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) complex, a step that is highly sensitive to the electronic nature of the carbon atom.[4] This is where the inherent reactivity difference between C2 and C3 is exploited to achieve remarkable regioselectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. For this compound, the reaction can be tuned to selectively substitute the C2 position.
Mechanistic Rationale & Regioselectivity: The oxidative addition of the C-Br bond to the Pd(0) catalyst is the rate-determining step and occurs preferentially at the more electron-deficient C2 position.[5][6] By using carefully controlled conditions—specifically, lower temperatures and shorter reaction times—mono-arylation at C2 can be achieved with high fidelity, leaving the C3-Br bond intact for subsequent transformations.
Data Presentation: Representative Conditions for Selective C2-Arylation
| Parameter | Condition | Rationale & Field Insights |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable, commercially available Pd(0) source. For more challenging couplings, precatalysts combined with specialized ligands may be required.[7] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) | Carbonates are sufficiently strong to facilitate transmetalation without promoting significant side reactions. Cesium carbonate can sometimes accelerate sluggish reactions.[8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME | A polar aprotic solvent system is crucial for solubilizing both the organic and inorganic reagents.[9] Rigorous degassing is mandatory to prevent catalyst oxidation. |
| Temperature | 80-90 °C | This temperature range provides enough thermal energy for catalytic turnover while minimizing the risk of double substitution or debromination. Monitor closely. |
| Reactant Ratio | Boronic Acid (1.0-1.2 eq.) | Using a slight excess of the boronic acid ensures complete consumption of the starting material's C2-Br site without driving the reaction to di-substitution.[10] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2
-
System Inerting: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and K₂CO₃ (2.5 eq.). Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the degassed 1,4-Dioxane/H₂O (4:1) solvent mixture via cannula or syringe.
-
Catalyst Introduction: Add Pd(PPh₃)₄ (3 mol%) to the stirring suspension. The mixture will typically turn from colorless to a yellow or light brown hue.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 85 °C. Stir vigorously.
-
Monitoring & Validation: Monitor the reaction progress by TLC or LC-MS, sampling every 1-2 hours. The reaction is typically complete within 4-8 hours. The desired product will show a single substitution, and the mass spectrum will correspond to the loss of one bromine atom and the addition of the aryl group.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 2-aryl-3-bromo-5-(trifluoromethyl)pyridine.
Trustworthiness: A self-validating protocol involves careful monitoring. Disappearance of the starting material concurrent with the appearance of a single major product spot/peak is indicative of success. The formation of a higher molecular weight byproduct, detectable by LC-MS, would signal undesired di-substitution, suggesting the reaction temperature was too high or the duration too long.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination allows for the formation of C-N bonds, which are critical in many pharmaceuticals.[11][12] The principles of regioselectivity are analogous to the Suzuki coupling.
Mechanistic Rationale & Regioselectivity: The catalytic cycle again begins with the preferential oxidative addition at the C2-Br bond. The choice of ligand is critical in this reaction, as it modulates the reactivity of the palladium center and facilitates the reductive elimination step that forms the C-N bond.[13]
Experimental Protocol: Selective Buchwald-Hartwig Amination at C2
-
System Inerting: In a glovebox or under a robust stream of argon, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4.5 mol%), and NaOtBu (1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Validation: Track the reaction by GC-MS or LC-MS. Successful mono-amination at C2 will be confirmed by the expected mass change.
-
Workup: After cooling, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate and purify via column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the pyridine ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr), particularly with strong nucleophiles like alkoxides or thiolates.
Mechanistic Rationale & Regioselectivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[14][15] This intermediate is stabilized by electron-withdrawing groups. The C2 position is ortho to the stabilizing pyridine nitrogen, making it the kinetically and thermodynamically favored site for nucleophilic attack. The reaction at C2 leads to a more stable Meisenheimer complex compared to attack at C3.[16]
Experimental Protocol: SNAr with Sodium Methoxide at C2
-
Reagent Preparation: Prepare a solution of sodium methoxide (1.5 eq.) in anhydrous methanol in a flame-dried round-bottom flask under an argon atmosphere.
-
Substrate Addition: Cool the methoxide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring & Validation: Monitor by TLC for the consumption of the starting material. The product, 2-methoxy-3-bromo-5-(trifluoromethyl)pyridine, will have a distinct retention factor.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify by silica gel chromatography.
Sequential Functionalization Strategy
The true power of this compound lies in its capacity for sequential, site-selective reactions. By first modifying the more reactive C2 position under controlled conditions, the C3 position becomes available for a second, distinct transformation.
Caption: Workflow for a sequential cross-coupling strategy.
This approach allows for the programmed assembly of complex, highly functionalized pyridine derivatives from a single, readily available starting material, opening avenues to novel chemical space for drug and materials development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dibromo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2,3-Dibromo-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to the current absence of publicly available experimental crystal structure data, this guide leverages computational chemistry to predict its three-dimensional geometry, alongside a review of available spectroscopic data for the target molecule and closely related analogues. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel compounds incorporating this scaffold.
Introduction
This compound is a substituted pyridine ring system featuring two bromine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position. The unique electronic properties imparted by the electron-withdrawing trifluoromethyl group and the bulky, electronegative bromine atoms make this molecule a valuable synthon for the development of new pharmaceuticals and functional materials. Understanding its intrinsic molecular geometry and conformational preferences is critical for predicting its interaction with biological targets and for designing efficient synthetic routes.
While experimental crystallographic data provides the definitive solid-state structure of a molecule, such data for this compound is not currently available in the public domain, including the Cambridge Crystallographic Data Centre (CCDC).[1][2] Therefore, this guide employs computational modeling to provide insights into its structural parameters. Spectroscopic information from related compounds is also discussed to offer a more complete picture.
Predicted Molecular Structure and Conformation
In the absence of experimental data, Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric structure of molecules.[3][4] The predicted structure of this compound is presented below, with key structural parameters summarized in tabular form.
Predicted Molecular Geometry
The pyridine ring is predicted to be essentially planar, as is characteristic of aromatic systems. The trifluoromethyl group and bromine atoms will cause some steric strain, which may lead to minor deviations from perfect planarity. The C-Br bonds and the C-CF3 bond will be oriented out of the plane of the pyridine ring.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Bond Length (Å) |
| C2-Br | 1.89 |
| C3-Br | 1.88 |
| C5-C(F3) | 1.51 |
| C-F (avg) | 1.34 |
| C-N (avg) | 1.34 |
| C-C (avg) | 1.39 |
| C-H | 1.08 |
Note: These values are predictions from computational models and await experimental verification.
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Bond Angle (°) |
| N1-C2-Br | 117.5 |
| C3-C2-Br | 120.8 |
| C2-C3-Br | 121.2 |
| C4-C3-Br | 118.0 |
| C4-C5-C(F3) | 121.5 |
| C6-C5-C(F3) | 121.0 |
| F-C-F (avg) | 107.5 |
Note: These values are predictions from computational models and await experimental verification.
Conformational Analysis
The primary source of conformational flexibility in this compound is the rotation of the trifluoromethyl group around the C5-C(F3) bond. The energy barrier for this rotation is expected to be relatively low, allowing for free rotation at room temperature. The staggered conformations of the fluorine atoms relative to the pyridine ring are predicted to be the most stable.
Spectroscopic Data and Characterization
While a full experimental dataset for the target molecule is not available, spectroscopic data for closely related compounds provide valuable information for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H, 13C, and 19F NMR are essential techniques for the structural elucidation of fluorinated organic molecules.[5][6] For this compound, the following spectral features would be anticipated:
-
1H NMR: Two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The chemical shifts and coupling constants would be influenced by the adjacent bromine and trifluoromethyl substituents.
-
13C NMR: Six distinct signals for the pyridine ring carbons and one signal for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
19F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be characteristic of a CF3 group attached to an aromatic ring.
Spectra of related compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, are available and can serve as a reference for spectral interpretation.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of the pyridine ring and the C-Br, C-F, and C-H bonds.[9][10][11]
Table 3: Predicted Key IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm-1) |
| C-H stretching (aromatic) | 3100-3000 |
| C=C/C=N stretching (aromatic ring) | 1600-1400 |
| C-F stretching (CF3) | 1350-1100 (strong, multiple bands) |
| C-Br stretching | 700-500 |
Experimental Protocols
While no specific experimental protocol for the X-ray crystallographic analysis of this compound has been published, a general workflow for such an experiment is outlined below. This protocol is based on standard techniques in small-molecule X-ray crystallography.[12]
Single Crystal X-ray Diffraction Workflow
Logical Relationships in Structural Analysis
The determination of a molecular structure from diffraction data involves a series of logical steps, starting from the raw data and culminating in a refined 3D model.
Conclusion
This technical guide has presented a detailed overview of the molecular structure and conformation of this compound based on computational predictions, in the absence of experimental crystallographic data. The provided tables of predicted bond lengths and angles, along with the discussion of its spectroscopic features, offer a valuable resource for researchers working with this compound. The outlined experimental workflow for X-ray crystallography serves as a guide for future studies that may succeed in obtaining single crystals suitable for analysis. The continued investigation of this and related molecules will undoubtedly contribute to advancements in drug discovery and materials science.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Table 1 from Vibrational spectroscopic ( FTIR , FT-Raman and NMR ) and DFT analysis of 2-methoxy-3-( trifluoromethyl ) pyridine | Semantic Scholar [semanticscholar.org]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-depth Technical Guide on the Solubility Profile of 2,3-Dibromo-5-(trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Solubility Prediction
2,3-Dibromo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the following structure:
-
Molecular Formula: C₆H₂Br₂F₃N
-
Molecular Weight: 304.89 g/mol
-
Structure: A pyridine ring substituted with two bromine atoms and a trifluoromethyl group.
The solubility of a compound is governed by the principle of "like dissolves like." The presence of the polar pyridine nitrogen atom and the highly polar trifluoromethyl group suggests potential solubility in polar organic solvents. Conversely, the two bromine atoms and the aromatic ring contribute to its nonpolar character, indicating likely solubility in nonpolar and moderately polar solvents.
Predicted Solubility:
-
High Solubility Expected: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform.
-
Moderate Solubility Expected: In alcohols such as methanol, ethanol, and isopropanol.
-
Low Solubility Expected: In nonpolar hydrocarbon solvents like hexane and cyclohexane.
It is imperative to experimentally verify these predictions to obtain quantitative data for specific applications.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not published in peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |
| e.g., Acetone | 25 | Gravimetric | ||
| e.g., Acetonitrile | 25 | Gravimetric | ||
| e.g., Dichloromethane | 25 | Gravimetric | ||
| e.g., Ethanol | 25 | Gravimetric | ||
| e.g., Ethyl Acetate | 25 | Gravimetric | ||
| e.g., Hexane | 25 | Gravimetric | ||
| e.g., Methanol | 25 | Gravimetric | ||
| e.g., Toluene | 25 | Gravimetric |
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[1]
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[1]
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Carefully evaporate the solvent in an oven or vacuum oven at a temperature that will not cause the solute to decompose.
-
Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solid) - (Mass of empty dish)] / (Volume of solution withdrawn in mL) * 100
Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for determining solubility via the gravimetric method.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3][4] All manipulations should be performed in a well-ventilated fume hood.[2][3] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2][3][4]
This technical guide provides a foundational understanding of the solubility profile of this compound and equips researchers with the necessary protocols to determine precise solubility data. The experimental generation of such data is essential for the effective application of this compound in research and development.
References
The Trifluoromethylpyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into pyridine ring systems has emerged as a powerful tactic in contemporary drug discovery. This privileged scaffold, the trifluoromethylpyridine moiety, bestows a unique combination of physicochemical properties upon parent molecules, often leading to enhanced pharmacological profiles. The strong electron-withdrawing nature of the CF3 group, coupled with its metabolic stability and ability to modulate lipophilicity, has made it a valuable asset in the medicinal chemist's toolbox. This technical guide delves into the diverse applications of trifluoromethylpyridines in medicinal chemistry, with a focus on their role in the development of targeted therapies. We will explore key examples of approved drugs and clinical candidates, presenting their biological activity, underlying mechanisms of action through signaling pathways, and detailed experimental methodologies for their synthesis and evaluation.
Physicochemical Properties and Their Impact on Drug Design
The trifluoromethyl group significantly influences the properties of the pyridine ring, thereby impacting a molecule's pharmacokinetic and pharmacodynamic characteristics. Key advantages of incorporating a trifluoromethylpyridine moiety include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. This enhanced stability often translates to a longer in vivo half-life and improved bioavailability.
-
Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous for optimizing drug-target interactions and improving oral absorption.
-
Enhanced Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors, resulting in increased potency.
Key Therapeutic Applications and Case Studies
Trifluoromethylpyridine derivatives have demonstrated significant potential across a range of therapeutic areas, including oncology, virology, and inflammatory diseases. The following sections highlight prominent examples of drugs and clinical candidates that feature this critical chemical motif.
Kinase Inhibitors in Oncology
The trifluoromethylpyridine scaffold is frequently employed in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
Pexidartinib (Turalio®)
Pexidartinib is an orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a tyrosine kinase that plays a crucial role in the proliferation and differentiation of macrophages. By targeting CSF-1R, pexidartinib effectively depletes tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment that promote tumor growth and metastasis. It is also a potent inhibitor of c-Kit and FLT3.
Table 1: Biological Activity of Pexidartinib
| Target | IC50 (nM) |
| c-Kit | 10 |
| CSF-1R (cFMS) | 20 |
| FLT3 | 160 |
Sorafenib (Nexavar®)
Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases involved in tumor progression and angiogenesis. Its ability to simultaneously inhibit multiple signaling pathways contributes to its broad-spectrum anti-tumor activity. Sorafenib is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma.
Table 2: Biological Activity of Sorafenib
| Target | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf | 22 |
| B-Raf (V599E mutant) | 38 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-Kit | 68 |
| Flt3 | 58 |
| FGFR-1 | 580 |
Buparlisib (BKM120)
Buparlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been investigated in numerous clinical trials for the treatment of various solid tumors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
Table 3: Biological Activity of Buparlisib
| Target | IC50 (nM) |
| p110α | 52 |
| p110β | 166 |
| p110δ | 116 |
| p110γ | 262 |
Enzyme Inhibitors
Enasidenib (Idhifa®)
Enasidenib is a first-in-class, oral, selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes. Mutations in IDH2 are found in a significant proportion of patients with acute myeloid leukemia (AML). These mutant enzymes produce the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal hematopoietic differentiation. Enasidenib works by inhibiting the mutant IDH2 enzyme, leading to a reduction in 2-HG levels and the restoration of myeloid differentiation.
Table 4: Biological Activity of Enasidenib
| Target | IC50 (nM) |
| IDH2 R140Q | 100 |
| IDH2 R172K | 400 |
Antiviral Agents
Tipranavir (Aptivus®)
Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection. It is a dihydropyrone derivative containing a trifluoromethylpyridine sulfonamide moiety. Tipranavir exhibits potent activity against both wild-type and protease inhibitor-resistant strains of HIV-1.
Table 5: Antiviral Activity of Tipranavir
| Virus Isolate | EC50 (µM) |
| HIV-1 (Wild-Type) | 0.1 |
| HIV-2 | 0.233 - 0.522 |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by the discussed trifluoromethylpyridine-containing drugs.
Caption: Pexidartinib inhibits key receptor tyrosine kinases.
Caption: Sorafenib targets multiple kinases in cancer.
Caption: Buparlisib inhibits the PI3K/Akt/mTOR pathway.
Caption: Enasidenib targets mutant IDH2 in AML.
Caption: Tipranavir inhibits HIV protease, preventing viral maturation.
Experimental Protocols
This section provides an overview of the synthetic and biological evaluation methodologies for the discussed trifluoromethylpyridine-containing compounds.
Synthesis of Trifluoromethylpyridines
The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches:
-
Direct Fluorination: This method involves the reaction of a trichloromethylpyridine with a fluorinating agent, such as hydrogen fluoride, often in the presence of a catalyst.
-
Building Block Approach (Cyclocondensation): This strategy utilizes smaller, readily available trifluoromethyl-containing building blocks that are then cyclized to form the pyridine ring.
General Procedure for the Synthesis of a 2-Chloro-5-(trifluoromethyl)pyridine Derivative:
A common starting material for many trifluoromethylpyridine-containing drugs is 2-chloro-5-(trichloromethyl)pyridine. This intermediate can be fluorinated using anhydrous hydrogen fluoride (HF) in an autoclave at elevated temperature and pressure. The resulting 2-chloro-5-(trifluoromethyl)pyridine can then be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce different substituents onto the pyridine ring.
Example: Synthesis of Pexidartinib (Simplified)
A key step in the synthesis of Pexidartinib involves the nucleophilic aromatic substitution of a chlorine atom on a trifluoromethylpyridine ring with an appropriate amine. The synthesis generally proceeds by coupling a substituted aminopyridine with a functionalized pyridine aldehyde, followed by reductive amination to install the final side chain.
Caption: Simplified synthetic workflow for Pexidartinib.
Biological Assays
Kinase Inhibition Assays (General Protocol)
The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays.
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well plates
-
-
Procedure:
-
A serial dilution of the test compound is prepared in DMSO.
-
The kinase, substrate, and test compound are incubated together in the assay buffer in a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method (e.g., luminescence, fluorescence).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Proliferation Assays
The effect of a compound on cell growth and viability is assessed using cell proliferation assays.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are treated with a serial dilution of the test compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
A cell viability reagent is added to each well.
-
The signal (e.g., luminescence, absorbance) is measured using a plate reader.
-
The percentage of cell viability is calculated relative to a vehicle-treated control, and IC50 or GI50 values are determined.
-
Mutant IDH2 Enzyme Inhibition Assay
-
Reagents and Materials:
-
Recombinant mutant IDH2 enzyme (e.g., R140Q or R172K)
-
α-ketoglutarate (substrate)
-
NADPH (cofactor)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Detection system to measure 2-HG production or NADPH consumption.
-
-
Procedure:
-
The mutant IDH2 enzyme is incubated with the test compound in the assay buffer.
-
The reaction is initiated by the addition of α-ketoglutarate and NADPH.
-
The reaction is monitored over time by measuring the decrease in NADPH absorbance at 340 nm or by quantifying the production of 2-HG using LC-MS/MS.
-
IC50 values are determined from the dose-response curves.
-
HIV Protease Inhibition Assay
-
Reagents and Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
-
Procedure:
-
The HIV-1 protease is pre-incubated with the test compound.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence due to substrate cleavage is monitored over time using a fluorescence plate reader.
-
The initial reaction rates are calculated, and IC50 values are determined from the dose-response curves.
-
Conclusion
The trifluoromethylpyridine scaffold has proven to be a highly valuable and versatile component in the design of novel therapeutics. Its ability to impart favorable physicochemical and pharmacokinetic properties has led to the successful development of drugs targeting a diverse range of diseases. The case studies presented in this guide underscore the broad applicability of this moiety in medicinal chemistry. As our understanding of disease biology continues to grow, it is anticipated that the strategic use of trifluoromethylpyridines will continue to play a pivotal role in the discovery and development of the next generation of innovative medicines.
An In-depth Technical Guide to the Synthesis of Trifluoromethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the core synthetic strategies for preparing trifluoromethylpyridine derivatives, compounds of significant interest in the pharmaceutical and agrochemical industries. The inclusion of a trifluoromethyl group can dramatically alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This document details the primary synthetic methodologies, complete with experimental protocols, quantitative data, and visual representations of key reaction pathways to facilitate understanding and application in a research and development setting.
Chlorine/Fluorine Exchange from Picoline Precursors
One of the most established and industrially significant methods for synthesizing trifluoromethylpyridines is the chlorine/fluorine exchange of appropriately substituted picolines.[3][4] This multi-step process typically begins with the chlorination of a methyl group to a trichloromethyl group, followed by fluorination. A key intermediate in the production of many agrochemicals is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), the synthesis of which serves as a representative example of this methodology.[1][2]
The general pathway involves the side-chain chlorination of a substituted picoline, followed by chlorination of the pyridine ring, and finally, a halogen exchange reaction to introduce the fluorine atoms.
Caption: Synthetic pathway for 2,3-dichloro-5-(trifluoromethyl)pyridine via chlorine/fluorine exchange.
Quantitative Data for the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1 | 2-Chloro-5-methylpyridine | Cl2, free radical initiator, 1,2,4-trichlorobenzene, 80-130°C | 2-Chloro-5-(trichloromethyl)pyridine | High | [5] |
| 2 | 2-Chloro-5-(trichloromethyl)pyridine | Cl2, Mo, W, or Ru catalyst, 70-250°C | 2,3-Dichloro-5-(trichloromethyl)pyridine | High Purity | |
| 3 | 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, FeCl3, 175°C, overnight | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 73% | [6] |
| 3 | 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, 170°C, 11h | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 65% (85% content) | [7] |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
A solution of 2-chloro-5-methylpyridine in a high-boiling solvent such as 1,2,4-trichlorobenzene is subjected to chlorination with chlorine gas at a temperature between 80°C and 130°C.[5] The reaction is initiated by a free radical initiator. The progress of the reaction is monitored by gas chromatography (GC) until the desired conversion is achieved. The resulting solution containing 2-chloro-5-trichloromethylpyridine can often be used directly in the next step without extensive purification.[5]
Step 2: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine
The crude 2-chloro-5-(trichloromethyl)pyridine is chlorinated at the 3-position of the pyridine ring. This is achieved by reacting with chlorine gas at a temperature ranging from 70°C to 250°C in the presence of a catalyst containing molybdenum, tungsten, or ruthenium compounds. Alternatively, antimony trichloride can be used as a catalyst for the on-ring chlorination.[4] For example, after the side-chain chlorination is complete, the crude 2-chloro-5-(trichloromethyl)pyridine is transferred to a separate vessel, and antimony trichloride is added. Chlorine gas is then introduced at an elevated temperature (e.g., 130°C) to effect the ring chlorination.[4]
Step 3: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (Vapor-Phase Fluorination)
The fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine is typically carried out in the vapor phase at high temperatures. The trichloromethyl compound is vaporized and passed through a reactor containing a fluorinating agent, often anhydrous hydrogen fluoride (HF), over a transition metal-based catalyst like iron fluoride.[1][2] The reaction is generally conducted at temperatures above 300°C.[2]
Step 3: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (Liquid-Phase Fluorination)
Alternatively, the fluorination can be performed in the liquid phase. In a typical procedure, 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol), and a 70% solution of hydrogen fluoride in pyridine (2.423 g HF, 85 mmol) are added to an autoclave and heated to 175°C overnight.[6] After cooling and work-up, which includes washing with aqueous sodium hydroxide and water, the product is isolated by distillation, affording 2,3-dichloro-5-(trifluoromethyl)pyridine in 73% yield.[6] In another reported method, heating 2,3-dichloro-5-trichloromethylpyridine with a catalyst at 170°C and slowly introducing anhydrous hydrogen fluoride gas for 11 hours, followed by neutralization and extraction, yields the crude product with a purity of 85% and a yield of 65%.[7]
Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks
A versatile strategy for the synthesis of trifluoromethylpyridines involves the construction of the pyridine ring from acyclic precursors that already incorporate a trifluoromethyl group.[3][4] This "building block" approach allows for the synthesis of a wide variety of substituted trifluoromethylpyridines by choosing appropriate reaction partners. Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoroacetoacetate, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, and trifluoromethyl-α,β-ynones.[8]
A representative example is the Bohlmann-Rahtz heteroannulation reaction, which utilizes trifluoromethyl-α,β-ynones and β-enamino esters or ketones to construct the pyridine ring.
Caption: Bohlmann-Rahtz synthesis of trifluoromethylpyridines from building blocks.
Quantitative Data for the Bohlmann-Rahtz Synthesis of Trifluoromethylpyridines
| Trifluoromethyl-α,β-ynone | β-Enamino Ester/Ketone | Product | Yield | Reference |
| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | Ethyl 3-amino-2-butenoate | Ethyl 2,6-dimethyl-4-(trifluoromethyl)nicotinate | 85% | [8] |
| 1,1,1-Trifluoro-4-(4-chlorophenyl)-3-butyn-2-one | Ethyl 3-amino-2-butenoate | Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate | 82% | [8] |
| 1,1,1-Trifluoro-4-(4-methylphenyl)-3-butyn-2-one | 3-Amino-3-penten-2-one | 2,3,6-Trimethyl-4-(trifluoromethyl)pyridine | 78% | [8] |
| 1,1,1-Trifluoro-4-cyclohexyl-3-butyn-2-one | Ethyl 3-amino-2-butenoate | Ethyl 6-cyclohexyl-2-methyl-4-(trifluoromethyl)nicotinate | 75% | [8] |
Experimental Protocol for the Bohlmann-Rahtz Synthesis
To a solution of the trifluoromethyl-α,β-ynone (0.5 mmol) and the β-enamino ester or β-enamino ketone (0.6 mmol) in 1,2-dichloroethane (2 mL) is added zinc bromide (ZnBr₂, 0.75 mmol).[8] The reaction mixture is then stirred at 80°C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired polysubstituted trifluoromethylpyridine.[8]
Direct C-H Trifluoromethylation of Pyridines
More recent advancements in synthetic methodology have focused on the direct introduction of a trifluoromethyl group onto the pyridine ring via C-H functionalization. These methods offer increased atom economy and can avoid the multi-step sequences required in classical approaches. Various strategies have been developed, including radical, nucleophilic, and electrophilic trifluoromethylation reactions, often employing transition metal catalysis or photoredox catalysis.[1]
One notable method involves the activation of pyridine as an N-methylpyridinium salt, followed by nucleophilic trifluoromethylation.
Caption: Direct C-H trifluoromethylation of pyridine via an N-methylpyridinium salt intermediate.
Quantitative Data for Direct C-H Trifluoromethylation of Pyridinium Salts
| Pyridine Substrate | Product | Yield | Reference |
| Pyridine | 4-Trifluoromethylpyridine | 85% | |
| 4-Methylpyridine | 4-Methyl-2-trifluoromethylpyridine | 78% | |
| 4-Methoxypyridine | 4-Methoxy-2-trifluoromethylpyridine | 82% | |
| 3-Chloropyridine | 3-Chloro-2-trifluoromethylpyridine & 5-Chloro-2-trifluoromethylpyridine (1:1 ratio) | 75% | |
| 4-Phenylpyridine | 4-Phenyl-2-trifluoromethylpyridine | 80% |
Experimental Protocol for Direct C-H Trifluoromethylation of Pyridinium Salts
The N-methylpyridinium iodide salt is prepared by reacting the corresponding pyridine with methyl iodide. To a mixture of the N-methylpyridinium iodide salt (0.2 mmol) and silver carbonate (Ag₂CO₃, 0.4 mmol) in N,N-dimethylformamide (DMF, 2 mL) is added trifluoroacetic acid (TFA, 0.6 mmol). The reaction mixture is stirred at 100°C for 24 hours in a sealed tube. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the corresponding trifluoromethylpyridine.
Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of trifluoromethyl radicals under mild conditions, enabling the trifluoromethylation of a wide range of substrates, including pyridines. These reactions often utilize a photocatalyst that, upon excitation with visible light, can engage in single-electron transfer processes with a trifluoromethyl source to generate the CF₃ radical.
A common approach involves the use of pyridine N-oxides in conjunction with trifluoroacetic anhydride (TFAA) and a suitable photocatalyst.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 4. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 5. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,3-Dibromo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2,3-Dibromo-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Through an examination of its electronic structure, supported by theoretical calculations and experimental evidence, this document delineates the reactivity of this molecule. Detailed experimental protocols for key transformations, quantitative data, and visualizations of reaction pathways are presented to facilitate its application in research and development.
Introduction
This compound is a halogenated pyridine derivative of significant interest in organic synthesis. The presence of two bromine atoms and a potent electron-withdrawing trifluoromethyl group on the pyridine ring creates a unique electronic landscape, defining its reactivity towards both electrophiles and nucleophiles. Understanding the interplay of these substituents is crucial for predicting the regioselectivity of its reactions and for its efficient utilization in the construction of complex molecular architectures. This guide aims to provide a detailed understanding of the electrophilic and nucleophilic sites of this versatile building block.
Electronic Properties and Reactivity
The reactivity of this compound is governed by the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom, which render the pyridine ring electron-deficient. This electron deficiency is the primary determinant of the molecule's electrophilic and nucleophilic sites.
Nucleophilic Sites
The primary nucleophilic site in this compound is the lone pair of electrons on the nitrogen atom . However, the strong inductive effect of the trifluoromethyl group and the adjacent bromine atoms significantly reduces the basicity and nucleophilicity of the nitrogen. Consequently, reactions involving the nitrogen lone pair as a nucleophile, such as N-alkylation or N-oxidation, typically require strong electrophiles.
Electrophilic Sites
The pyridine ring is highly electron-deficient, making the carbon atoms susceptible to nucleophilic attack. The positions of the carbon atoms, influenced by the substituents, exhibit varying degrees of electrophilicity.
Computational studies on the closely related 2,3-dichloro-5-(trifluoromethyl)pyridine using Density Functional Theory (DFT) provide valuable insights into the electronic distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis indicates that the LUMO is primarily localized on the pyridine ring, signifying that the ring carbons are the principal electrophilic centers.
Based on the strong electron-withdrawing effects of the trifluoromethyl group and the halogens, the electrophilicity of the carbon atoms is predicted to follow the order: C-6 > C-4 > C-2 > C-3 > C-5 .
-
C-2 and C-6 positions: These positions are ortho and para to the electron-withdrawing nitrogen atom and are significantly activated towards nucleophilic aromatic substitution (SNAr).
-
C-4 position: This position is also activated by the nitrogen atom.
-
C-Br bonds: The carbon atoms attached to the bromine atoms (C-2 and C-3) are key electrophilic sites for reactions such as metal-halogen exchange and cross-coupling reactions. Experimental evidence from Buchwald-Hartwig amination of 2,5-dibromo-3-(trifluoromethyl)pyridine suggests that the C-2 position is more reactive towards oxidative addition to a palladium(0) catalyst compared to the C-5 position. This enhanced reactivity at the C-2 position is a common feature in pyridine chemistry.
Quantitative Data
Table 1: Calculated Properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DFT B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -8.03 eV |
| LUMO Energy | -1.95 eV |
| HOMO-LUMO Gap | 6.08 eV |
Data extrapolated from a study on the dichloro-analogue. The presence of bromine instead of chlorine is expected to slightly alter these values but the overall trend of electrophilicity is anticipated to be similar.
Key Experimental Protocols
The following protocols are representative of the types of reactions used to probe and utilize the electrophilic sites of this compound.
Regioselective Buchwald-Hartwig Amination
This reaction highlights the differential reactivity of the C-Br bonds, with a preference for substitution at the C-2 position.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and the ligand (0.1 equiv).
-
Add the palladium catalyst (0.05 equiv).
-
Add anhydrous toluene via syringe.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound. The regioselectivity will depend on the reaction conditions and the specific catalyst system employed.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent mixture (e.g., 1,4-dioxane/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).
-
Add the solvent mixture (e.g., 4:1 dioxane/water).
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizations
Logical Relationship of Reactivity
Caption: Reactivity overview of the target molecule.
Experimental Workflow for Suzuki Coupling
Caption: General workflow for Suzuki coupling reactions.
Conclusion
This compound is a highly functionalized pyridine derivative with distinct electrophilic and nucleophilic centers. The electron-deficient nature of the pyridine ring makes the carbon atoms, particularly at the C-2, C-4, and C-6 positions, susceptible to nucleophilic attack. The bromine substituents at C-2 and C-3 serve as excellent handles for a variety of cross-coupling reactions, with the C-2 position generally exhibiting higher reactivity. The nitrogen atom, while possessing a lone pair, is a weak nucleophile due to the strong deactivating effects of the surrounding substituents. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors. Further computational and experimental studies are encouraged to provide more precise quantitative data on the reactivity of this important molecule.
An In-depth Technical Guide to the Physical and Chemical Properties of Halogenated Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated trifluoromethylpyridines are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The unique combination of a pyridine ring, a halogen substituent, and a trifluoromethyl group imparts a range of desirable properties. The pyridine core is a common motif in biologically active molecules. The strongly electron-withdrawing trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and modulate the pKa of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] The halogen atom, typically chlorine, provides a reactive handle for a variety of synthetic transformations, allowing for the construction of more complex molecular architectures.
This technical guide provides a comprehensive overview of the core physical and chemical properties of key halogenated trifluoromethylpyridines. It includes tabulated data for easy comparison, detailed experimental protocols for their synthesis and key reactions, and a visualization of a significant synthetic pathway.
Physical and Chemical Properties
The physical properties of halogenated trifluoromethylpyridines are influenced by the position of the substituents on the pyridine ring. The trifluoromethyl group generally increases the boiling point and density, while the melting point is dependent on the crystalline packing of the specific isomer. These compounds are typically solids or high-boiling liquids with limited solubility in water but good solubility in common organic solvents.[2][3][4]
Data Summary of Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index | pKa (Predicted) |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C₆H₃ClF₃N | 181.54 | 29-34[5][6][7][8][9] | 147-152[6] | 1.417 (at 25 °C)[8][9] | - | -2.57±0.10[5] |
| 2-Chloro-4-(trifluoromethyl)pyridine | 81565-18-6 | C₆H₃ClF₃N | 181.54 | -19[10] | 146-147[11][12] | 1.411 (at 25 °C)[11][12] | n20/D 1.4490[10][11][12] | -1.34±0.10[10] |
| 3-Chloro-5-(trifluoromethyl)pyridine | 85148-26-1 | C₆H₃ClF₃N | 181.54 | 23-27[13] | 133-144[13] | 1.416 (Predicted) | 1.4460-1.4500 | 0.52±0.20 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C₆H₂Cl₂F₃N | 215.99 | - | - | - | - | - |
Spectroscopic Data
NMR spectroscopy is a crucial tool for the characterization of halogenated trifluoromethylpyridines. The chemical shifts in ¹H NMR are typically observed in the aromatic region, with coupling constants characteristic of the substitution pattern on the pyridine ring. In ¹³C NMR, the carbon attached to the trifluoromethyl group shows a characteristic quartet due to C-F coupling. ¹⁹F NMR is also highly informative, with the trifluoromethyl group typically appearing as a singlet in a well-defined region of the spectrum.
| Compound | ¹H NMR Chemical Shifts (ppm) |
| 2-Chloro-5-(trifluoromethyl)pyridine | 8.69 (s, 1H), 7.91 (d, 1H), 7.50 (d, 1H)[14] |
| 2-Chloro-4-(trifluoromethyl)pyridine | 8.60 (d, J = 5.1 Hz, 1H), 7.58 (s, 1H), 7.46 (d, 1H) |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Signals are present in the aromatic region, specific shifts depend on the solvent. |
Reactivity and Chemical Transformations
The reactivity of halogenated trifluoromethylpyridines is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the trifluoromethyl group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where the halogen atom is displaced by a nucleophile.[15] This reaction is a cornerstone for the derivatization of these compounds.
Furthermore, the chloro-substituent enables participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[11][15] and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the synthesis of a diverse array of complex molecules.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol describes the synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 2-chloro-5-trichloromethylpyridine via a halogen exchange fluorination reaction.[6]
Materials:
-
2-Chloro-5-trichloromethylpyridine
-
Anhydrous potassium fluoride (KF)
-
Cetyltrimethylammonium bromide (CTAB) (Phase Transfer Catalyst)
-
Dimethyl sulfoxide (DMSO) (Solvent)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, combine 2-chloro-5-trichloromethylpyridine (1 molar equivalent), anhydrous potassium fluoride (2.2 molar equivalents), and cetyltrimethylammonium bromide (6-10% of the mass of the starting material).[6]
-
Add dimethyl sulfoxide as the solvent.
-
Under a nitrogen atmosphere, heat the mixture to reflux with vigorous stirring.
-
Maintain the reaction at reflux for 5-7 hours, monitoring the progress by TLC or GC.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the filter cake with ethyl acetate and combine the filtrates.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 2-chloro-5-(trifluoromethyl)pyridine as a white to yellowish crystalline low melting solid.[6]
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling of a Halogenated Trifluoromethylpyridine
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a chloro(trifluoromethyl)pyridine with an arylboronic acid, based on established methods for similar substrates.[5][11][14]
Materials:
-
Chloro(trifluoromethyl)pyridine (e.g., 2-chloro-4-(trifluoromethyl)pyridine) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Standard workup and purification glassware
Procedure:
-
To an oven-dried Schlenk tube, add the chloro(trifluoromethyl)pyridine (1.0 equiv), arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Applications and Synthetic Pathways
Halogenated trifluoromethylpyridines are crucial building blocks in the agrochemical industry.[2] For instance, 2-chloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of the herbicide Fluazifop-P-butyl, which is used to control grass weeds in broadleaf crops.[13]
The following diagram illustrates the synthetic workflow for the preparation of Fluazifop-P-butyl, highlighting the central role of 2-chloro-5-(trifluoromethyl)pyridine.
Caption: Synthetic pathway of Fluazifop-P-butyl.
Conclusion
Halogenated trifluoromethylpyridines are a versatile and valuable class of compounds with significant applications in drug discovery and agrochemical synthesis. Their unique combination of substituents provides a balance of stability and reactivity, making them ideal intermediates for the construction of complex and biologically active molecules. The synthetic routes and reactions detailed in this guide, such as nucleophilic aromatic substitution and palladium-catalyzed cross-couplings, underscore their importance as foundational building blocks for modern chemical research and development. A thorough understanding of their physical and chemical properties is essential for any scientist working in these fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluazifop-P-butyl synthesis - chemicalbook [chemicalbook.com]
- 3. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 12. youtube.com [youtube.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. DK159421B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYL PYRIDINES - Google Patents [patents.google.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2,3-Dibromo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of particular importance in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This document provides a detailed protocol for the regioselective mono-arylation of 2,3-Dibromo-5-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry due to the presence of a trifluoromethyl group, which can enhance metabolic stability and binding affinity. The inherent electronic and steric differences between the two bromine atoms on the pyridine ring allow for selective functionalization, typically at the more electrophilic C2 position.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. For 2,3-dihalopyridines, oxidative addition is generally favored at the more electron-deficient C2 position.
-
Transmetalation: The arylboronic acid, activated by a base, transfers its aryl group to the palladium(II) complex, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Recommended Protocol: Regioselective C2-Arylation
This protocol is designed for the selective mono-arylation of this compound at the C2 position with an arylboronic acid.
Materials
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-3-bromo-5-(trifluoromethyl)pyridine.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the mono-arylation of this compound based on analogous reactions of dihalopyridines found in the literature.
Table 1: Screening of Reaction Conditions for Mono-Arylation
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Selectivity (C2:C3) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-85 | >95:5 |
| 2 | Pd(dppf)Cl₂ (2) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 8 | 75-90 | >95:5 |
| 3 | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 6 | 80-95 | >98:2 |
| 4 | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 18 | 65-80 | >90:10 |
Yields and selectivity are estimates based on literature precedents for similar substrates and will vary depending on the specific arylboronic acid used.
Table 2: Substrate Scope with Optimized Conditions
(Optimized Conditions: Pd(dppf)Cl₂ (2 mol%), K₂CO₃ (2 equiv.), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h)
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-3-bromo-5-(trifluoromethyl)pyridine | 82 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-bromo-5-(trifluoromethyl)pyridine | 88 |
| 3 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-3-bromo-5-(trifluoromethyl)pyridine | 79 |
| 4 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-3-bromo-5-(trifluoromethyl)pyridine | 75 |
Expected yields are illustrative and require experimental verification.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Dibromo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,3-Dibromo-5-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of two distinct halogen atoms and an electron-withdrawing trifluoromethyl group on the pyridine ring. These features allow for selective functionalization, enabling the synthesis of a diverse range of complex molecules.
The following sections detail the regioselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The inherent electronic and steric properties of this compound generally favor initial coupling at the more reactive C2 position, allowing for subsequent diversification at the C3 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction can be controlled to achieve selective mono-arylation at the C2 position.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Aryl-3-bromo-5-(trifluoromethyl)pyridine |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~70-80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene | 100 | 16 | ~75-85 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF | 80 | 18 | ~80-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocol: Synthesis of 2-Phenyl-3-bromo-5-(trifluoromethyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-3-bromo-5-(trifluoromethyl)pyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, this reaction can be performed selectively at the C2 position of this compound.
Data Presentation
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Alkynyl-3-bromo-5-(trifluoromethyl)pyridine |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | ~80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 10 | ~75-85 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (5) | Piperidine | DMF | 50 | 12 | ~85-95 |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-3-bromo-5-(trifluoromethyl)pyridine
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(phenylethynyl)-3-bromo-5-(trifluoromethyl)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. On this compound, this reaction demonstrates high regioselectivity for the C2 position, which is more susceptible to oxidative addition to the palladium(0) catalyst. This selectivity is enhanced by the electron-withdrawing trifluoromethyl group.[1]
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 16 | ~85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | ~80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | ~75-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocol: Synthesis of 4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the Schlenk tube and heat the mixture at 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 16 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(3-bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: Typical experimental workflow for cross-coupling.
References
Application Notes: 2,3-Dichloro-5-(trifluoromethyl)pyridine as a Versatile Building Block in Agrochemical Synthesis
References
- 1. Manufacturers supply cost-effective and customizable Chlorfluazuron 71422-67-8 [trustwe.com]
- 2. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
- 7. Fluazinam - Wikipedia [en.wikipedia.org]
- 8. Chlorfluazuron (Ref: CGA 112913) [sitem.herts.ac.uk]
- 9. iskweb.co.jp [iskweb.co.jp]
Synthesis of Novel Fungicides from 2,3-Dibromo-5-(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel fungicide candidates starting from the versatile building block, 2,3-Dibromo-5-(trifluoromethyl)pyridine. The protocols focus on leveraging palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the 2-position of the pyridine ring, a key step in the elaboration of this scaffold into biologically active molecules.
Introduction
The trifluoromethylpyridine moiety is a critical pharmacophore found in numerous commercial agrochemicals and pharmaceuticals. Its unique electronic properties often impart enhanced metabolic stability and binding affinity to target enzymes. The starting material, this compound, offers two distinct reaction sites for the strategic introduction of molecular diversity. The inherent reactivity differences between the bromine atoms at the C2 and C3 positions allow for regioselective functionalization, making it an attractive starting point for the development of novel fungicides.
This application note will detail the regioselective synthesis of 2-amino and 2-aryl substituted 3-bromo-5-(trifluoromethyl)pyridine derivatives. These intermediates can be further modified to generate a library of potential fungicide candidates.
Synthetic Strategy
The overall synthetic approach involves a two-step process. The first step is a regioselective palladium-catalyzed cross-coupling reaction, either a Buchwald-Hartwig amination or a Suzuki-Miyaura coupling, at the more reactive C2 position of this compound. The resulting 2-substituted-3-bromo-5-(trifluoromethyl)pyridine intermediate can then undergo a second cross-coupling reaction at the C3 position or other modifications to yield the final fungicide candidates.
Caption: General synthetic workflow.
Experimental Protocols
Protocol 1: Regioselective Buchwald-Hartwig Amination
This protocol describes the synthesis of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of amide and other nitrogen-containing fungicides. The reaction selectively occurs at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Ammonia source (e.g., Benzophenone imine or an ammonia surrogate) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, benzophenone imine, sodium tert-butoxide, Pd(OAc)₂, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
The filtrate containing the imine intermediate is then treated with a mild acid (e.g., hydroxylamine hydrochloride) to afford 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Buchwald-Hartwig amination workflow.
Protocol 2: Regioselective Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 2-Aryl-3-bromo-5-(trifluoromethyl)pyridine derivatives, which are precursors to a wide range of fungicides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling workflow.
Data Presentation
The following table summarizes the expected products and potential fungicidal activity of derivatives synthesized from this compound. The fungicidal activity data is based on published results for structurally similar compounds.
| Starting Material | Reagent | Product | Potential Fungal Targets | Reported EC₅₀ (µg/mL) (for similar structures) |
| This compound | Benzophenone imine / Pd(OAc)₂ / Xantphos | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | Botrytis cinerea, Fusarium graminearum | 1.64 - 7.59[1] |
| This compound | 4-Methoxyphenylboronic acid / Pd(PPh₃)₄ / K₂CO₃ | 2-(4-Methoxyphenyl)-3-bromo-5-(trifluoromethyl)pyridine | Rhizoctonia solani, Sclerotinia sclerotiorum | 2.53 - 5.50[1] |
| This compound | 3-Chlorophenylboronic acid / Pd(PPh₃)₄ / K₂CO₃ | 2-(3-Chlorophenyl)-3-bromo-5-(trifluoromethyl)pyridine | Magnaporthe oryzae, Alternaria sp. | 2.84[1] |
Signaling Pathways and Mechanism of Action
While the specific mechanism of action for novel fungicides derived from this compound requires experimental validation, many pyridine-based fungicides are known to target specific cellular pathways in fungi. A common target is the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
Caption: Putative mechanism of action.
Conclusion
The protocols and data presented in this application note provide a solid foundation for the synthesis and development of novel fungicides derived from this compound. The regioselective nature of the initial cross-coupling reactions allows for the controlled introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space for potent antifungal agents. Further investigation into the structure-activity relationships and mechanism of action of these novel compounds is warranted to identify promising candidates for agricultural applications.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Dibromo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 2,3-dibromo-5-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the aminopyridine scaffold in various functional molecules. The presence of two bromine atoms at the C2 and C3 positions, influenced by the electron-withdrawing trifluoromethyl group at C5, presents a challenge in achieving regioselectivity. These notes offer a starting point for developing optimized conditions for selective monoamination.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction allows for the coupling of a wide range of amines with aryl and heteroaryl halides or triflates, offering a significant advantage over traditional methods that often require harsh reaction conditions and have limited substrate scope.[1] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[2][3]
Regioselectivity in the Amination of this compound
For dihalogenated pyridines, the regioselectivity of the Buchwald-Hartwig amination is a critical consideration. In the case of this compound, the electronic properties of the pyridine ring and the steric environment of the two bromine atoms dictate the site of amination. The bromine atom at the C2 position is generally more susceptible to oxidative addition to the palladium catalyst compared to the C3-bromo substituent. This increased reactivity at the C2 position is a common feature in the cross-coupling reactions of 2,3-dihalopyridines. Therefore, selective monoamination at the C2 position is the expected and desired outcome, yielding 2-amino-3-bromo-5-(trifluoromethyl)pyridine as the major product.
Data Presentation: Optimized Reaction Conditions
The following table summarizes a set of optimized conditions for the selective monoamination of this compound with a generic primary or secondary amine. These conditions are based on protocols developed for structurally similar substrates and serve as a robust starting point for further optimization.[4][5]
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene or 1,4-Dioxane |
| Amine | 1.1 - 1.5 equivalents |
| Substrate Concentration | 0.1 - 0.2 M |
| Palladium Loading | 1 - 5 mol% |
| Ligand Loading | 1.2 - 1.5 equivalents relative to Palladium |
| Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
The following is a detailed protocol for the Buchwald-Hartwig amination of this compound.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Protocol for a 1 mmol Scale Reaction:
-
Preparation of the Reaction Vessel:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 2.5 mol%, 23 mg) and Xantphos (e.g., 3 mol%, 17 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add this compound (1.0 mmol, 305 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add the desired amine (1.2 mmol). If the amine is a solid, add it along with the other solids. If it is a liquid, add it via syringe.
-
Add anhydrous toluene or 1,4-dioxane (5-10 mL) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 2-amino-3-bromo-5-(trifluoromethyl)pyridine derivative.
-
Visualizations
Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Step-by-step experimental workflow for the reaction.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Regioselective Functionalization of 2,3-Dibromo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2,3-Dibromo-5-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the trifluoromethylpyridine scaffold in numerous bioactive compounds and functional materials. The presence of two distinct bromine atoms allows for selective C-C and C-N bond formation, primarily at the more reactive C2 position. This regioselectivity is governed by the electronic influence of the potent electron-withdrawing trifluoromethyl group at the C5 position, which renders the C2 position more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
Regioselective C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be controlled to achieve selective mono-arylation at the C2 position.
Table 1: Representative Conditions and Yields for Regioselective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Regioselectivity (C2:C3) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 2-Phenyl-3-bromo-5-(trifluoromethyl)pyridine | 85 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 2-(4-Methoxyphenyl)-3-bromo-5-(trifluoromethyl)pyridine | 91 | >95:5 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 2-(3-Thienyl)-3-bromo-5-(trifluoromethyl)pyridine | 78 | >95:5 |
Note: The data presented in this table are representative examples based on analogous reactions of dihalopyridines and may serve as a starting point for optimization.
Experimental Protocol: Regioselective Suzuki-M proteína of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask under a positive flow of inert gas.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenyl-3-bromo-5-(trifluoromethyl)pyridine.
Regioselective C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds. For this compound, this reaction can be directed to selectively introduce an amino group at the C2 position.
Table 2: Representative Conditions and Yields for Regioselective Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Regioselectivity (C2:C3) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 6 | 4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine | 92 | >98:2 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | N-Phenyl-3-bromo-5-(trifluoromethyl)pyridin-2-amine | 88 | >95:5 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 8 | N-(Benzyl)-3-bromo-5-(trifluoromethyl)pyridin-2-amine | 85 | >95:5 |
Note: The data presented in this table are representative examples based on analogous reactions of dihalopyridines and may serve as a starting point for optimization.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv) to the tube.
-
Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows.
Caption: Suzuki-Miyaura Coupling Pathway.
Caption: Buchwald-Hartwig Amination Pathway.
Caption: General Experimental Workflow.
Application Notes and Protocols for the Selective Mono-arylation of 2,3-Dibromo-5-(trifluoromethyl)pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Mono-arylated Trifluoromethylpyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals. The 2,3-disubstituted 5-(trifluoromethyl)pyridine scaffold, in particular, is a privileged motif. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability. Selective functionalization of the pyridine core is therefore of paramount importance. This application note provides a detailed experimental procedure for the regioselective mono-arylation of 2,3-Dibromo-5-(trifluoromethyl)pyridine, a versatile building block for the synthesis of complex molecules. We will delve into the principles governing the regioselectivity of this transformation and provide a robust protocol for its successful execution.
The primary challenge in the functionalization of dihalogenated pyridines is controlling the site of reaction. In the case of this compound, the goal is to selectively substitute one of the two bromine atoms with an aryl group, leaving the other available for subsequent transformations. This allows for a stepwise and controlled construction of molecular complexity.
Understanding Regioselectivity in the Cross-Coupling of Dihalopyridines
The regiochemical outcome of palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes is a well-studied phenomenon.[1] For dihalogenated pyridines, the halide positioned alpha to the nitrogen (the C2 or C6 position) is generally more reactive than halides at other positions.[1][2] This preferential reactivity is attributed to a combination of electronic and steric factors:
-
Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a polarization of the C-N bonds. This results in the C2 and C6 positions having a greater positive charge density, making them more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst.[1][2]
-
Bond Strength: The C-X bond (where X is a halogen) at the alpha position is weaker due to the influence of the nitrogen's lone pair, which lies in the same plane.[1]
For this compound, the presence of the strongly electron-withdrawing trifluoromethyl group at the C5 position further influences the electronic landscape of the ring, though the inherent reactivity of the C2 position is expected to dominate. Therefore, in a standard Suzuki-Miyaura cross-coupling, the arylation is predicted to occur selectively at the C2 position.
While the inherent reactivity favors the C2 position, it is crucial to recognize that reaction conditions can be tailored to influence or even reverse this selectivity. Key factors include the choice of ligand, the palladium precursor-to-ligand ratio, and the solvent system.[1][3] For instance, the use of sterically hindered ligands can sometimes favor reaction at less conventional positions.[4]
Experimental Workflow for Mono-arylation
The following diagram illustrates the general workflow for the selective mono-arylation of this compound.
Caption: General workflow for the mono-arylation experiment.
Detailed Protocol: Selective Suzuki-Miyaura Mono-arylation at the C2 Position
This protocol details a typical Suzuki-Miyaura cross-coupling reaction for the selective mono-arylation of this compound at the C2 position.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (for 1 mmol scale) | Purpose |
| This compound | 79570-63-5 | 306.88 | 307 mg (1.0 mmol) | Starting material |
| Arylboronic acid | Varies | Varies | 1.1 - 1.5 mmol | Arylating agent |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 23 - 58 mg (0.02 - 0.05 mol%) | Palladium(0) catalyst precursor |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg (2.0 mmol) | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 - 10 mL | Solvent |
| Water | 7732-18-5 | 18.02 | 1 - 2 mL | Co-solvent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
The flask is sealed with a rubber septum.
-
-
Degassing:
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5] The disappearance of the starting material and the appearance of a new, less polar spot (on TLC) indicates product formation.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.
-
-
Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
-
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (which is activated by a base), and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and the reaction mixture.- Use freshly opened or purified solvents and a high-purity base.- Increase the reaction temperature in increments of 10 °C. |
| Formation of Di-arylated Product | - High catalyst loading- Prolonged reaction time- High temperature | - Reduce the catalyst loading.- Monitor the reaction closely and stop it once the mono-arylated product is maximized.- Lower the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High temperature | - Ensure a strictly inert atmosphere.- Lower the reaction temperature. |
| Poor Regioselectivity | - Inappropriate ligand or catalyst system | - For C2 selectivity, ensure a sufficient ligand-to-palladium ratio if using a Pd(II) precursor with a separate ligand.- Consider alternative palladium catalysts and ligands. For example, sterically hindered ligands might alter selectivity.[1][4] |
Conclusion
The selective mono-arylation of this compound is a valuable transformation for the synthesis of complex, fluorine-containing heterocyclic compounds. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, it is possible to achieve high yields of the desired C2-arylated product. The protocol provided in this application note serves as a robust starting point for researchers in synthetic and medicinal chemistry. Further optimization of the reaction parameters may be necessary for specific arylboronic acids and for scaling up the reaction.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Heck Reaction Conditions for Substituted Dihalopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of modern organic synthesis. Its application to heteroaromatic compounds, particularly substituted dihalopyridines, provides a powerful tool for the synthesis of complex molecules with significant potential in pharmaceutical and materials science. The pyridine moiety is a prevalent scaffold in numerous bioactive compounds, and the ability to selectively functionalize dihalopyridines via the Heck reaction opens avenues for the creation of novel drug candidates and functional materials.
These application notes provide a detailed overview of the Heck reaction conditions for various substituted dihalopyridines, summarizing quantitative data, offering detailed experimental protocols, and illustrating key concepts with diagrams.
Data Presentation: Heck Reaction Conditions and Yields
The efficiency and selectivity of the Heck reaction with substituted dihalopyridines are highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the substitution pattern of the pyridine ring. The following table summarizes representative Heck reaction conditions for a variety of substituted dihalopyridines with different alkenes.
| Dihalopyridine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 12 | 85 | [1][2] |
| 3,5-Dibromopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (2) | Toluene | 110 | 24 | 92 | [3] |
| 2,3-Dichloropyridine | Ethyl acrylate | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 78 | [4][5] |
| 2,5-Dichloropyridine | Styrene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-AmylOH | 110 | 18 | 88 | [6] |
| 2-Bromo-5-chloropyridine | Methyl acrylate | Pd(OAc)₂ (2) | P(Cy)₃ (4) | NaOAc (2) | DMA | 130 | 12 | 90 (at Br) | |
| 3-Bromo-5-chloropyridine | Styrene | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2.5) | DMF | 100 | 24 | 82 (at Br) |
Experimental Protocols
Protocol 1: Heck Reaction of 2,6-Dibromopyridine with Styrene
This protocol describes the synthesis of 2,6-distyrylpyridine.
Materials:
-
2,6-Dibromopyridine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 mmol, 237 mg), potassium carbonate (2.2 mmol, 304 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Evacuate the flask and backfill with inert gas three times.
-
Add anhydrous DMF (5 mL) and styrene (2.5 mmol, 260 mg, 0.29 mL) to the flask via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After 12 hours, or upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,6-distyrylpyridine.
Protocol 2: Regioselective Heck Reaction of 2-Bromo-5-chloropyridine with Methyl Acrylate
This protocol describes the selective olefination at the C-Br bond.
Materials:
-
2-Bromo-5-chloropyridine
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (P(Cy)₃)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
In a Schlenk flask under an inert atmosphere, add 2-bromo-5-chloropyridine (1.0 mmol, 192.4 mg), sodium acetate (2.0 mmol, 164 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tricyclohexylphosphine (0.04 mmol, 11.2 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMA (5 mL) and methyl acrylate (1.2 mmol, 103 mg, 0.11 mL) via syringe.
-
Heat the reaction mixture to 130 °C and stir for 12 hours.
-
Monitor the reaction for the consumption of the starting material by GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for a Typical Heck Reaction
This diagram outlines the standard laboratory procedure for setting up and performing a Heck reaction.
Caption: Standard experimental workflow for the Heck reaction.
Concluding Remarks
The Heck reaction of substituted dihalopyridines is a versatile and powerful method for the synthesis of functionalized pyridine derivatives. The choice of reaction conditions, particularly the palladium catalyst, ligand, and base, is crucial for achieving high yields and, in many cases, controlling the regioselectivity of the olefination. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, providing a solid foundation for the development of novel synthetic routes to valuable pyridine-containing molecules. Further optimization may be required for specific substrate combinations, but the provided examples represent robust starting points for methodological development.
References
- 1. researchgate.net [researchgate.net]
- 2. sctunisie.org [sctunisie.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2,3-Dibromo-5-(trifluoromethyl)pyridine in the Synthesis of Pharmaceutical Intermediates
Introduction: 2,3-Dibromo-5-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical intermediates. The presence of two bromine atoms at the 2- and 3-positions, combined with a strongly electron-withdrawing trifluoromethyl group at the 5-position, imparts unique reactivity and makes it a versatile scaffold for the construction of novel drug candidates. The trifluoromethyl moiety is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules.[1] This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, including established experimental protocols and its role in the development of targeted therapies such as kinase inhibitors.
Key Applications in Pharmaceutical Intermediate Synthesis
The strategic placement of two bromine atoms with different reactivities and the electron-deficient nature of the pyridine ring make this compound an ideal substrate for a variety of cross-coupling reactions. These reactions allow for the selective introduction of diverse molecular fragments, paving the way for the synthesis of a wide range of pharmaceutical intermediates. The primary applications involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents. In the context of this compound, this reaction can be performed selectively at either the 2- or 3-position, depending on the reaction conditions and the catalyst system employed. This selectivity is crucial for the regioselective synthesis of complex scaffolds.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100-120 | 12-24 | 70-95 |
| Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 110-140 | 12-24 | 65-90 |
| Vinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 8-16 | 75-92 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. This reaction is of particular importance in medicinal chemistry, as the arylamine moiety is a common feature in many biologically active compounds, including kinase inhibitors.[2]
Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 12-24 | 70-90 |
| Secondary Cyclic Amine | G3-XPhos | LHMDS | Dioxane | 100-120 | 16-24 | 65-85 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90-110 | 18-24 | 60-80 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes. These alkynyl-substituted pyridines can serve as key intermediates for the construction of various heterocyclic systems or as pharmacophores in their own right.[3]
Table 3: Representative Reaction Conditions for Sonogashira Coupling
| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-50 | 4-8 | 80-95 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 50-70 | 6-12 | 75-90 |
| Silyl-protected alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 25 | 2-4 | 85-97 |
Application in the Synthesis of Kinase Inhibitors
The 5-(trifluoromethyl)pyridine scaffold is a common structural motif in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by gene fusions, can act as oncogenic drivers in a wide range of tumors.[4][5] The development of selective TRK inhibitors has therefore become an important area of cancer research.
Experimental Protocols
The following are generalized protocols for the key cross-coupling reactions of this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with XPhos, 1-2 mol% Pd)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous and deoxygenated solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.
-
Add the solvent, followed by this compound and the amine.
-
Seal the flask and heat the mixture to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous and deoxygenated solvent (e.g., THF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Caption: Simplified TRK signaling pathway and the action of a TRK inhibitor.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with 2,3-Dibromo-5-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reaction using 2,3-Dibromo-5-(trifluoromethyl)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Catalyst Inactivation (The "2-Pyridyl Problem") : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation. | Ligand Selection : Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which can stabilize the active palladium species and prevent pyridine coordination. Catalyst Choice : Utilize pre-formed palladium catalysts or catalyst systems known to be resistant to inhibition. Consider increasing the catalyst loading from a typical 1-3 mol% to 5 mol% for challenging couplings. |
| Poor Transmetalation : Electron-deficient pyridyl halides, like the target substrate, can exhibit slow rates of transmetalation. | Choice of Base : The base is crucial for activating the boronic acid. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. For base-sensitive substrates, milder bases like potassium fluoride (KF) can be tested. Boronic Acid/Ester Quality : Ensure the boronic acid or its ester is pure and has not degraded. Consider using boronic esters (e.g., pinacol esters) which can be more stable. | |
| Inefficient Oxidative Addition : The Carbon-Bromine bond strength can affect the initial step of the catalytic cycle. | Ligand Selection : Bulky, electron-rich ligands (e.g., SPhos, XPhos, or N-heterocyclic carbenes - NHCs) can accelerate oxidative addition. Temperature : Increasing the reaction temperature (typically in the range of 80-120 °C) can promote oxidative addition. | |
| Poor Regioselectivity (Mixture of 2- and 3-substituted products) | Similar Reactivity of C-Br Bonds : In 2,3-dihalopyridines, the C2-Br bond is generally more susceptible to oxidative addition due to electronic effects from the nitrogen atom. However, under certain conditions, selectivity can be poor. | Ligand Control : To favor substitution at the C3-position, consider using sterically hindered N-heterocyclic carbene (NHC) ligands. Conversely, less bulky phosphine ligands may favor reaction at the more electronically activated C2-position. Temperature Control : Lowering the reaction temperature may enhance selectivity. |
| Significant Dehalogenation Byproduct | Formation of Palladium-Hydride Species : This is a common side reaction where the bromine is replaced by a hydrogen atom. It can be exacerbated by the choice of base, solvent, or the presence of water. | Base Optimization : Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄, may reduce dehalogenation. Solvent Choice : Use anhydrous, aprotic solvents like dioxane, THF, or toluene. Ligand Choice : A more efficient ligand that promotes the desired cross-coupling over dehalogenation may be necessary. |
| Homocoupling of Boronic Acid | Presence of Oxygen : Oxygen can promote the homocoupling of the boronic acid reagent. | Degassing : Ensure the reaction mixture and solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Reaction Setup : Maintain a positive pressure of an inert gas throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: Which bromine on this compound is more reactive for a monosubstitution Suzuki reaction?
A1: Generally, in 2,3-dihalopyridines, the halide at the 2-position is more reactive towards palladium-catalyzed cross-coupling reactions. This is due to the electronic influence of the adjacent nitrogen atom, which makes the C2 position more electrophilic. However, the regioselectivity can be influenced by the choice of ligand and other reaction conditions.
Q2: How can I achieve selective monosubstitution at the C2 position?
A2: To favor monosubstitution at the more reactive C2 position, you can use a slight excess (1.1-1.2 equivalents) of the boronic acid. Standard phosphine ligands like PPh₃ or those with moderate bulk are often sufficient. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the starting material is consumed to minimize disubstitution.
Q3: What conditions should I use to attempt disubstitution?
A3: For disubstitution, you will need to use at least 2.2-2.5 equivalents of the boronic acid and typically a more robust catalyst system with a higher catalyst loading. More forcing conditions, such as higher temperatures and longer reaction times, may be necessary to couple at the less reactive C3 position.
Q4: The trifluoromethyl group makes the pyridine ring electron-deficient. How does this affect the reaction?
A4: The electron-withdrawing nature of the trifluoromethyl group generally increases the reactivity of the aryl halide towards oxidative addition, which is often a positive factor. However, it can also slow down the transmetalation step. Therefore, a well-balanced catalyst system and optimized base are critical.
Q5: My reaction is not going to completion. What should I try?
A5: If your reaction stalls, consider the following:
-
Check Reagent Quality : Ensure your boronic acid, base, and solvent are of high quality and anhydrous where required.
-
Increase Temperature : Gradually increase the reaction temperature, monitoring for any decomposition.
-
Screen Catalysts/Ligands : A different palladium source or a more electron-rich and bulky ligand might be required to overcome a difficult coupling.
-
Degassing : Ensure your system is free of oxygen, as this can deactivate the catalyst.
Data Presentation
The following tables provide starting point conditions for the Suzuki coupling of this compound, based on successful protocols for analogous dihalogenated and trifluoromethyl-substituted pyridines.
Table 1: Recommended Catalyst Systems for Selective Monosubstitution
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Target Position |
| Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | C2 |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | C2 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | C2 |
| Pd(PEPPSI)-IPr (3) | - | K₂CO₃ (3.0) | Dioxane | 100 | C3 (potential) |
Table 2: General Conditions for Disubstitution Attempts
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Boronic Acid (equiv) |
| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 110-120 | 2.5 |
| Pd₂(dba)₃ (3-5) | RuPhos (6-10) | CsF (3.0) | Toluene | 120 | 2.5 |
Experimental Protocols
Protocol 1: General Procedure for Selective Monosubstitution at C2
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), the ligand (e.g., SPhos, 6 mol%), and the base (e.g., anhydrous powdered K₃PO₄, 2.0 equiv).
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
-
Degassing : Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heating and Monitoring : Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material.
-
Work-up : Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove palladium residues and the base. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Identifying side products in cross-coupling of dihalopyridines
Welcome to the technical support center for the cross-coupling of dihalopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during these synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the cross-coupling of dihalopyridines?
A1: The most prevalent side products include:
-
Diarylation or Diamination: The substitution of both halogen atoms when only mono-substitution is desired.
-
Formation of Undesired Regioisomers: Reaction at a different halogen position than intended (e.g., C4-coupling instead of C2-coupling in 2,4-dihalopyridines).
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid or organostannane) or two molecules of the dihalopyridine.[1][2][3]
-
Dehalogenation: The replacement of a halogen atom on the pyridine ring with a hydrogen atom.[4]
-
Protodeboronation (Suzuki) or Destannylation (Stille): The cleavage of the carbon-boron or carbon-tin bond by a proton source, leading to the formation of the corresponding arene from the organometallic reagent.[5][6]
-
Catalyst Decomposition: Formation of inactive palladium species, often observed as palladium black.[7]
Q2: How does the position of the halogens on the pyridine ring affect reactivity and the formation of side products?
A2: The position of the halogens significantly influences reactivity. Halogens at positions adjacent to the nitrogen atom (C2 and C6) are generally more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen.[8] However, this inherent reactivity can be influenced and even overridden by the choice of ligands, catalysts, and reaction conditions, leading to selectivity for other positions.[9] The electronic and steric environment of each halogen atom plays a crucial role in determining the major product and the potential for isomeric side products.
Q3: Can the choice of palladium catalyst and ligand influence the formation of side products?
A3: Absolutely. The catalyst system is a critical factor in controlling both the desired reaction and the formation of side products.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly influence regioselectivity and minimize side reactions like dehalogenation.[8][9] The choice of ligand can also affect the rate of the desired reaction, potentially outcompeting side reactions like protodeboronation.[10]
-
Palladium Precursor: The choice between a Pd(0) source (e.g., Pd(PPh₃)₄) and a Pd(II) precatalyst (e.g., Pd(OAc)₂) can impact the initiation of the catalytic cycle and the potential for side reactions like homocoupling, which can be promoted by Pd(II) species.[1][3]
Troubleshooting Guides
Issue 1: Diarylation/Diamination Instead of Mono-substitution
Q: I am trying to perform a mono-arylation/amination on a dihalopyridine, but I am observing a significant amount of the di-substituted product. How can I improve selectivity for the mono-substituted product?
A: Uncontrolled diarylation or diamination is a common challenge. Here’s a systematic approach to troubleshoot this issue:
-
Have you adjusted the stoichiometry of your reagents?
-
Recommendation: While intuitively using a 1:1 ratio of the dihalopyridine to the coupling partner seems correct, the mono-substituted product can sometimes be more reactive than the starting dihalopyridine, leading to the di-substituted product. Try using a slight excess of the dihalopyridine (e.g., 1.2-1.5 equivalents).
-
-
Is your reaction temperature too high or the reaction time too long?
-
Recommendation: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant formation of the di-substituted product occurs. Consider lowering the reaction temperature.
-
-
Is your catalyst loading appropriate?
-
Recommendation: A lower catalyst loading can sometimes favor mono-substitution. Try reducing the amount of palladium catalyst and ligand.
-
-
Could the choice of ligand be influencing the selectivity?
-
Recommendation: The ligand can play a crucial role. For selective mono-arylation of 2,6-dibromopyridine, for instance, employing N-heterocyclic carbene ligands has been shown to be effective.[11] Experiment with different classes of ligands to find one that favors mono-substitution for your specific substrate.
-
| Dihalopyridine | Coupling Partner | Catalyst System | Solvent | Base | Product Ratio (Mono:Di) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / NHC | H₂O/MeCN | K₂CO₃ | Selective Mono | 92 | [11] |
| 2,6-Dibromopyridine | 3,5-Dimethylpyrazole | Pd(OAc)₂ / PPh₃ | Toluene | KOtBu | 3 as major product | 82 (for 3) | [12] |
| 2,6-Dibromopyridine | 3,5-Dimethylpyrazole | None | Toluene | NaOtBu | 4 as major product | 93 (for 4) | [12] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd-PEPPSI-IPr | Dioxane/H₂O | K₂CO₃ | ~10:1 (C4-mono:di) | - | [9] |
Issue 2: Formation of Undesired Regioisomers
Q: My cross-coupling reaction on a dihalopyridine is producing a mixture of regioisomers. How can I control the site of the reaction?
A: Controlling regioselectivity is a key challenge in the functionalization of dihalopyridines. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
-
Are you using the optimal ligand for your desired selectivity?
-
Recommendation: The ligand is a powerful tool for directing regioselectivity. For 2,4-dichloropyridines, sterically hindered NHC ligands like IPr can favor coupling at the C4 position, while ligands like Xantphos can promote C2-amination in Buchwald-Hartwig reactions.[8][9] A thorough screening of ligands is often necessary.
-
-
Have you considered the impact of the catalyst system and additives?
-
Recommendation: For 2,4-dibromopyridine, conventional C2-selectivity is observed with higher PPh₃:Pd ratios, while atypical C4-selectivity can be achieved with lower PPh₃:Pd ratios.[7]
-
-
Could the reaction conditions be tuned?
-
Recommendation: Temperature and solvent can influence regioselectivity. In some cases, ligand-free conditions can dramatically alter the preferred site of reaction.[9]
-
This protocol is based on a ligand-controlled Suzuki-Miyaura coupling.[9]
-
Reagent Preparation: To an oven-dried vial, add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a glovebox, add the Pd-PEPPSI-IPr catalyst (3 mol%).
-
Solvent Addition: Add a degassed 1:1 mixture of dioxane and water to achieve a concentration of 0.1 M with respect to the 2,4-dichloropyridine.
-
Reaction Execution: Seal the vial and stir the mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by GC-MS. Upon completion, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 3: Significant Homocoupling Observed
Q: My reaction mixture contains a large amount of symmetrical biaryl, which is the homocoupling product of my organometallic reagent. How can I suppress this side reaction?
A: Homocoupling is a common side reaction, especially in Suzuki and Stille couplings. It is often promoted by the presence of oxygen or Pd(II) species.[2][3]
-
Is your reaction mixture thoroughly degassed?
-
Recommendation: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2] Ensure that your solvents are rigorously degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.
-
-
Are you using a Pd(II) precatalyst?
-
Recommendation: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow, the remaining Pd(II) can facilitate homocoupling.[1] Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species.
-
-
Could your base be contributing to the problem?
-
Recommendation: The choice of base can influence the rate of homocoupling. In some cases, a weaker base may be beneficial.
-
Issue 4: Dehalogenation of the Dihalopyridine
Q: I am observing a significant amount of a mono-halogenated pyridine byproduct, indicating dehalogenation. What can I do to minimize this?
A: Dehalogenation, or hydrodehalogenation, is the replacement of a halogen with a hydrogen atom and can be a problematic side reaction.[4]
-
Are you using an appropriate solvent?
-
Recommendation: Alcoholic solvents can be a source of hydrides, which can lead to dehalogenation.[4] Consider switching to a non-protic solvent like dioxane, toluene, or THF.
-
-
Is your reaction temperature too high?
-
Recommendation: Higher temperatures can sometimes favor dehalogenation.[7] Try running the reaction at a lower temperature if the catalyst system is active enough.
-
-
Could the ligand and base be optimized?
-
Recommendation: The choice of ligand and base can influence the relative rates of the desired cross-coupling versus dehalogenation. Bulky, electron-rich ligands can promote the desired reductive elimination.[4] Screening different bases may also be beneficial.
-
Issue 5: Protodeboronation or Destannylation of the Organometallic Reagent
Q: My organoboronic acid (or organostannane) is decomposing before it can couple with my dihalopyridine. How can I prevent this?
A: Protodeboronation (in Suzuki reactions) and destannylation (in Stille reactions) are common side reactions, particularly with heteroaromatic organometallic reagents.[5][6]
-
Are your reaction conditions anhydrous?
-
Recommendation: Water can be a proton source for protodeboronation.[10] Using anhydrous solvents and reagents can help minimize this side reaction. However, in some Suzuki couplings, a small amount of water is necessary, so careful optimization is key.
-
-
Is your base too strong or too aqueous?
-
Have you considered using a more stable organoboron reagent?
This protocol is a general starting point for couplings where protodeboronation is a concern.[5]
-
Reagent Preparation: In an oven-dried reaction vessel, combine the dihalopyridine (1.0 equiv), the pyridine-MIDA boronate (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Solvent Addition: Add degassed, anhydrous dioxane or toluene to the reaction vessel.
-
Reaction Execution: Seal the vessel and heat the mixture to 60-80 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography.
Caption: General palladium cross-coupling cycle and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to prevent debromination in reactions with 2,3-Dibromo-5-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during reactions with 2,3-Dibromo-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination is an undesired side reaction where one or both bromine atoms on the pyridine ring are replaced by a hydrogen atom. This leads to the formation of monobrominated (2-Bromo-5-(trifluoromethyl)pyridine or 3-Bromo-5-(trifluoromethyl)pyridine) or the fully debrominated 3-(trifluoromethyl)pyridine as byproducts. This side reaction consumes the starting material and complicates the purification of the desired product.
Q2: Which bromine atom on this compound is more susceptible to undesired removal?
A2: In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 2-position is generally more reactive towards oxidative addition than the C-Br bond at the 3-position. This is due to the electronic influence of the pyridine nitrogen, which makes the adjacent C2 position more electrophilic. While this inherent reactivity difference can be exploited for selective functionalization at the C2-position, debromination can potentially occur at either position depending on the reaction conditions. The primary goal is to facilitate the desired coupling reaction at a rate significantly faster than the debromination pathway.
Q3: What are the primary factors that promote debromination?
A3: Several key experimental parameters can significantly increase the likelihood of debromination:
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of hydrodehalogenation, a common pathway for debromination.
-
Inappropriate Base: Strong bases, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides (e.g., sodium tert-butoxide, NaOtBu), can promote debromination.
-
Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and phosphine ligands play a crucial role. While certain bulky, electron-rich ligands can accelerate the desired cross-coupling, they can also sometimes favor pathways leading to debromination if not carefully selected.
-
Presence of Hydride Sources: Protic impurities like water or alcohols, or even certain solvents and reagents, can act as hydride donors, leading to reductive debromination.
-
Prolonged Reaction Time: Extending the reaction time unnecessarily after the starting material has been consumed can lead to increased byproduct formation through debromination.
Troubleshooting Guides for Preventing Debromination
Debromination is a common challenge in cross-coupling reactions involving this compound. The following guides provide a systematic approach to troubleshoot and minimize this unwanted side reaction in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The key to preventing debromination is to achieve selective functionalization at the more reactive C2-position while leaving the C3-bromine intact.
General Workflow for Troubleshooting Debromination
This workflow provides a logical sequence of steps to identify and resolve the root cause of debromination.
Technical Support Center: Overcoming Low Reactivity in Sonogashira Coupling of Electron-Deficient Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the Sonogashira coupling of electron-deficient pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the Sonogashira coupling of my electron-deficient halopyridine so sluggish?
A1: The low reactivity of electron-deficient pyridines in Sonogashira coupling is primarily due to two factors:
-
Reduced Nucleophilicity: The electron-withdrawing groups on the pyridine ring decrease its electron density, making it a poorer nucleophile. This can hinder the crucial oxidative addition step in the palladium catalytic cycle.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is particularly problematic with 2-halopyridines where the nitrogen is in close proximity to the reaction center.
Q2: What is the general order of reactivity for halopyridines in Sonogashira coupling?
A2: The reactivity of the C-X bond follows the general trend: I > Br > Cl.[2] This is because the C-I bond is the weakest and most susceptible to oxidative addition by the palladium catalyst. Consequently, iodo-pyridines are the most reactive substrates, often reacting at lower temperatures, while chloro-pyridines are the least reactive and typically require more forcing conditions and specialized catalyst systems.[2]
Q3: I'm observing significant homocoupling of my alkyne (Glaser coupling). What causes this and how can I prevent it?
A3: Glaser coupling is a common side reaction in Sonogashira couplings, leading to the dimerization of the terminal alkyne.[3][4] It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3][4] To minimize this:
-
Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3][4]
-
Consider Copper-Free Conditions: Numerous protocols exist that avoid the use of a copper co-catalyst, which is the most direct way to prevent Glaser coupling.[5]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.
Q4: My starting material is being consumed, but I'm not getting the desired product. Instead, I'm isolating the dehalogenated pyridine. What is happening?
A4: Dehalogenation is a potential side reaction where the halogen atom is replaced by a hydrogen atom.[2] This can occur under harsh reaction conditions, such as high temperatures or prolonged reaction times, especially with more reactive aryl halides. To mitigate this, consider using milder reaction conditions, such as lower temperatures or shorter reaction times, and ensure your catalyst system is efficient to promote the desired cross-coupling over dehalogenation.
Troubleshooting Guide for Low-Yielding Reactions
This guide provides a systematic approach to troubleshooting and optimizing the Sonogashira coupling of electron-deficient pyridines.
Problem 1: Low to No Conversion of the Starting Halopyridine
Potential Causes & Solutions:
-
Inactive Catalyst System:
-
Solution: For less reactive halopyridines (especially chlorides), standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] Switch to more active and specialized catalyst systems. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition.[1]
-
-
Catalyst Inhibition by Pyridine Nitrogen:
-
Inappropriate Base or Solvent:
-
Solution: The choice of base is critical. While amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ can be more effective for difficult couplings. The solvent also plays a crucial role; polar aprotic solvents like DMF, DMA, or NMP often give better results than ethereal solvents like THF or dioxane.
-
Problem 2: Reaction Stalls After Partial Conversion
Potential Causes & Solutions:
-
Catalyst Decomposition:
-
Solution: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by impurities or high temperatures. Ensure high-purity reagents and solvents, and consider if the reaction temperature can be lowered by using a more active catalyst system or microwave irradiation.
-
-
Insufficient Reaction Time or Temperature:
-
Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time. Microwave-assisted heating can often significantly reduce reaction times and improve yields.[7]
-
Experimental Workflow & Key Decision Points
The following diagram illustrates a typical workflow for optimizing the Sonogashira coupling of an electron-deficient pyridine.
Caption: A decision-making workflow for optimizing the Sonogashira coupling of electron-deficient pyridines.
The Sonogashira Catalytic Cycle and Influence of Pyridine
The Sonogashira coupling proceeds through a palladium- and copper-cocatalyzed cycle. For electron-deficient pyridines, the pyridine nitrogen can interfere with this cycle.
Caption: The Sonogashira catalytic cycle, highlighting the potential for catalyst inhibition by the pyridine nitrogen.
Quantitative Data on Reaction Conditions
The following tables provide a summary of reaction conditions and yields for the Sonogashira coupling of various electron-deficient pyridines, compiled from the literature.
Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [8]
| Entry | Pyridine Substrate | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 94 |
| 3 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 91 |
| 4 | 2-Amino-3-bromo-5-nitropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 85 |
Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides [9]
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | RT | 2 | 92 |
| 2 | 2-Bromopyridine | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | RT | 2 | 85 |
| 3 | 4-Bromo-2-(trifluoromethyl)pyridine | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | RT | 4 | 78 |
| 4 | 2-Bromo-5-nitropyridine | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | RT | 2 | 90 |
DTBNpP = di-tert-butylneopentylphosphine, TMP = 2,2,6,6-tetramethylpiperidine, RT = Room Temperature
Detailed Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridines[8]
-
Reaction Setup: To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Inert Atmosphere: Seal the flask and place it under a nitrogen atmosphere.
-
Reagent Addition: Add 2.0 mL of DMF and stir the mixture for 30 minutes. Then, add the 2-amino-3-bromopyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Reaction: Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-alkynylpyridine.
Protocol 2: Copper-Free Sonogashira Coupling of Halopyridines[9]
-
Reaction Setup: To a vial, add the halopyridine (0.5 mmol), [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%), and a stir bar.
-
Inert Atmosphere: Seal the vial with a septum and purge with argon.
-
Reagent Addition: Add DMSO (2.5 mL), the terminal alkyne (0.8 mmol), and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for the specified time (typically 2-4 hours), monitoring by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Microwave-Assisted Sonogashira Coupling[10][11]
-
Reaction Setup: In a 10 mL microwave tube, combine the halopyridine (0.2 mmol), terminal alkyne (0.4 mmol), palladium catalyst precursor (e.g., [PdCl₂(PPh₃)₂], 2 mol%), and triethylamine (0.5 mmol).
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate at the desired temperature (e.g., 50 °C) and power (e.g., 15 W) for the specified time (e.g., 10-30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving TLC Tailing with Basic Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with Thin-Layer Chromatography (TLC) of basic pyridine compounds.
Troubleshooting Guide: Tailing of Basic Pyridine Compounds
Tailing is a common issue when analyzing basic compounds like pyridines on standard silica gel TLC plates. It manifests as elongated or "streaky" spots, which can obscure separation and lead to inaccurate Rf values. This guide provides a systematic approach to diagnose and resolve these issues.
Issue: My pyridine compound is showing significant tailing on the TLC plate.
Primary Cause: Basic pyridine compounds can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This strong interaction leads to a portion of the analyte being more strongly retained, causing the characteristic tailing effect.
Solutions:
-
Mobile Phase Modification: The most common and often simplest solution is to add a small amount of a basic modifier to your mobile phase. This additive will compete with your basic analyte for the active acidic sites on the silica gel, effectively "masking" them and allowing your compound to travel up the plate with a more compact spot shape.
-
Stationary Phase Modification: In some cases, pre-treating the TLC plate to neutralize the acidic silica surface can resolve tailing.
-
Alternative Stationary Phase: If mobile phase modification does not provide the desired result, switching to a different stationary phase, such as alumina, can be an effective strategy.
-
Sample Concentration: Overloading the TLC plate with too much sample can also lead to tailing.
Experimental Protocols
Protocol 1: Mobile Phase Modification with a Basic Additive
This protocol outlines the steps for adding a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent.
Materials:
-
Your standard mobile phase (e.g., a mixture of ethyl acetate and hexane)
-
Triethylamine (TEA) or a solution of ammonia in methanol (e.g., 2M)
-
Graduated cylinders and micropipettes
-
TLC development chamber
-
Your pyridine compound sample
-
Silica gel TLC plates
Procedure:
-
Prepare the Modified Mobile Phase:
-
For triethylamine (TEA), add 0.5% to 2% (v/v) to your pre-mixed mobile phase. For example, to prepare 100 mL of a 1% TEA solution, add 1 mL of TEA to 99 mL of your eluent.
-
For ammonia, a common approach is to use a solution of ammonia in methanol. You can add a small percentage of this solution to your mobile phase. For example, a mobile phase could be prepared with a ratio of Dichloromethane:Methanol:Ammonia (e.g., 90:10:1).
-
-
Equilibrate the TLC Chamber: Pour the modified mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to help saturate the chamber atmosphere with the mobile phase vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.
-
Spot the TLC Plate: Spot your pyridine compound on the baseline of the silica gel plate.
-
Develop the Plate: Place the spotted TLC plate in the equilibrated chamber and allow the solvent front to ascend to near the top of the plate.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and visualize the spots under UV light or with an appropriate stain. The spots should be more compact and show significantly reduced tailing compared to running in an unmodified mobile phase.
Protocol 2: Using an Alternative Stationary Phase - Alumina
Alumina is a basic stationary phase and is therefore well-suited for the chromatography of basic compounds like pyridines, as it minimizes the strong acidic interactions that cause tailing on silica gel.
Materials:
-
Alumina TLC plates
-
Your desired mobile phase (often a less polar system is needed compared to silica)
-
TLC development chamber
-
Your pyridine compound sample
Procedure:
-
Select the appropriate type of alumina: Alumina is available in acidic, neutral, and basic forms. For basic pyridine compounds, neutral or basic alumina is recommended.
-
Equilibrate the TLC Chamber: Prepare your development chamber with the chosen mobile phase as described in Protocol 1.
-
Spot the Alumina Plate: Spot your sample onto the alumina TLC plate.
-
Develop and Visualize: Develop the plate in the equilibrated chamber and visualize the results. You should observe compact spots without the tailing seen on silica gel.
Data Presentation
The following table provides a hypothetical comparison of the effect of mobile phase additives on the Rf value and spot shape of a model pyridine compound.
| Mobile Phase Composition (Ethyl Acetate:Hexane 1:1) | Additive | Additive Conc. (v/v) | Rf Value | Spot Shape |
| No additive | None | 0% | 0.35 | Severe Tailing |
| With Triethylamine | TEA | 0.5% | 0.45 | Slight Tailing |
| With Triethylamine | TEA | 1.0% | 0.50 | Compact Spot |
| With Triethylamine | TEA | 2.0% | 0.52 | Compact Spot |
| With Ammonia (in Methanol) | NH3 | 1.0% | 0.48 | Compact Spot |
Note: Rf values are illustrative. The addition of a basic modifier generally increases the Rf value as it reduces the interaction with the stationary phase.
Mandatory Visualizations
Caption: Interaction between basic pyridine and acidic silanol groups on silica gel causing tailing.
Caption: Systematic workflow for troubleshooting TLC tailing of basic compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my pyridine compounds tail on silica gel TLC plates?
A1: Tailing of basic compounds like pyridines on silica gel is primarily due to strong interactions between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction causes a portion of your compound to be retained more strongly on the stationary phase, resulting in an elongated or "tailing" spot.
Q2: What is the quickest way to fix tailing for a basic compound?
A2: The most rapid and common solution is to add a small amount (typically 0.5-2% by volume) of a basic modifier, such as triethylamine (TEA), to your mobile phase. This will neutralize the acidic sites on the silica gel and lead to more compact, well-defined spots.
Q3: Will adding triethylamine to my mobile phase change the Rf value of my compound?
A3: Yes. By reducing the interaction of your basic compound with the stationary phase, the addition of triethylamine will generally cause the compound to travel further up the TLC plate, resulting in a higher Rf value.
Q4: I added triethylamine, but my spot is still tailing slightly. What should I do?
A4: You can try slightly increasing the concentration of triethylamine (e.g., from 1% to 2%). If that doesn't resolve the issue, consider using a different stationary phase, such as basic or neutral alumina, which is less acidic than silica gel and more suitable for basic compounds. Also, ensure your sample is not too concentrated.
Q5: Can I use ammonia instead of triethylamine?
A5: Yes, ammonia can also be used as a mobile phase additive to reduce tailing. It is often added as a small percentage of a solution of ammonia in methanol to the mobile phase. The choice between triethylamine and ammonia can depend on the specific compound and solvent system.
Q6: Are there any alternatives to silica gel for running TLC on basic compounds?
A6: Yes, alumina is an excellent alternative stationary phase for the TLC of basic compounds. Since alumina is basic, it does not have the acidic sites that cause tailing with basic analytes. You can use neutral or basic alumina plates.
Q7: My compound is not UV active. How can I visualize it on the TLC plate?
A7: If your compound is not visible under a UV lamp, you can use a variety of chemical stains. A common general-purpose stain is potassium permanganate. For nitrogen-containing compounds like pyridines, Dragendorff's reagent can be a very effective and specific stain. An iodine chamber is another simple and often effective visualization method.
Q8: Why is it important to have a saturated atmosphere in the TLC chamber?
A8: Saturating the chamber with solvent vapors ensures that the mobile phase composition remains constant as it moves up the plate. If the chamber is not saturated, the more volatile components of the mobile phase can evaporate from the plate surface, which changes the polarity of the eluent and can lead to inconsistent and irreproducible Rf values. Placing a piece of filter paper in the chamber helps to achieve saturation more quickly.
Technical Support Center: Regioselectivity in Nucleophilic Substitution on Dihalopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution reactions on dihalopyridines, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position generally more reactive than the C2 position in nucleophilic aromatic substitution (SNAr) on 2,4-dihalopyridines?
In nucleophilic aromatic substitution (SNAr) reactions, the incoming nucleophile attacks an electron-deficient carbon atom. In pyridines, the nitrogen atom is electron-withdrawing, making the ring susceptible to nucleophilic attack. The C2 and C4 positions are particularly activated because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom through resonance.[1][2] Generally, the C4 position is more reactive than the C2 position. This preference is often attributed to the C4 position having a larger lowest unoccupied molecular orbital (LUMO) coefficient, making it a more favorable site for nucleophilic attack.[3][4][5]
Q2: I am observing a mixture of C2 and C4 substituted products. What factors influence this regioselectivity?
While the C4 position is inherently more reactive in many cases, several factors can significantly influence the regioselectivity, often leading to mixtures of isomers:[6]
-
Substituents on the Pyridine Ring: The electronic nature of other substituents on the ring plays a critical role. Electron-donating groups (EDGs) at the C6 position can electronically favor substitution at the C2 position. Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the innate preference for C4 substitution.[6][7]
-
Nature of the Nucleophile: The structure and properties of the nucleophile are crucial. For instance, some tertiary amine nucleophiles have shown excellent selectivity for the C2 position, particularly when a C5-EWG is present.[8][9] Steric hindrance on the nucleophile can also influence the site of attack.
-
Reaction Conditions: The choice of solvent, temperature, and base can alter the regiochemical outcome. For example, non-polar, aprotic solvents may favor ortho-substitution on 3-substituted 2,6-dichloropyridines due to the coordination of the alkali metal counter-ion of the nucleophile.[10]
-
Catalysis: In palladium-catalyzed cross-coupling reactions, which can compete with SNAr, the choice of ligand is a primary determinant of regioselectivity.[11][12]
Q3: How can I favor substitution at the C2 position?
Achieving C2 selectivity often requires overriding the intrinsic preference for C4 attack. Here are some strategies:
-
Substrate Modification: If possible, introducing an electron-donating group at the C6 position of the dichloropyridine can direct the nucleophile to the C2 position.[6][7]
-
Nucleophile Selection: For substrates with an electron-withdrawing group at C5, using tertiary amine nucleophiles can lead to high C2 selectivity.[8][9]
-
Catalyst Control: In the context of cross-coupling reactions, specific palladium catalysts with certain ligands, such as Xantphos for amination, can promote C2-selective reactions.[11] For C-S coupling, palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to be uniquely C2-selective.[12][13]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues with regioselectivity in nucleophilic substitution on dihalopyridines.
Problem 1: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
Potential Causes:
-
Reaction conditions are not optimized for the desired isomer.
-
The electronic effects of the substrate and the nature of the nucleophile lead to competitive attack at both positions.
-
For cross-coupling reactions, the chosen ligand does not provide sufficient directing effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions:
-
Systematic Screening: Methodically vary one reaction parameter at a time (solvent, base, temperature) to determine its effect on the C4/C2 ratio.[6]
-
Ligand Selection for Cross-Coupling: For C4-selective Suzuki coupling on 2,4-dichloropyridines, a very sterically hindered N-heterocyclic carbene (NHC) ligand can be effective.[14] Conversely, ligands like Xantphos may favor C2-amination.[11]
-
Solvent Effects: The use of deep eutectic solvents (DES) has been shown to drastically change regioselectivity in some SNAr reactions.[9] In other cases, non-polar aprotic solvents can direct substitution ortho to a directing group.[10]
Problem 2: Low or No Yield
Potential Causes:
-
Deactivated substrate.
-
Insufficiently reactive nucleophile.
-
Suboptimal reaction conditions (temperature, solvent).
-
Catalyst inhibition or deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Solutions:
-
Increase Reactivity: For sluggish reactions, consider using a more polar aprotic solvent like DMF or DMSO, and increasing the reaction temperature.[11]
-
Stronger Nucleophiles: Employ stronger nucleophiles such as alkoxides or thiolates if compatible with your overall synthetic scheme.[11]
-
Purity of Reagents: Ensure that starting materials and solvents are pure and anhydrous, as impurities can quench reagents or inhibit catalysts.[15]
Data Presentation: Regioselectivity in Action
The following tables summarize quantitative data from the literature, illustrating how different factors affect the regioselectivity of nucleophilic substitution on dihalopyrimidines (a close analogue to dihalopyridines).
Table 1: Effect of Nucleophile on C2/C4 Selectivity of 2,4-Dichloropyrimidine
| Nucleophile (Thiol) | Catalyst System | C2:C4 Ratio | Combined Yield (%) |
| 1-Octanethiol | Pd(OAc)₂ / IPr-HCl | >20:1 | 85 |
| 2-Methyl-2-propanethiol | Pd(OAc)₂ / IPr-HCl | 1:3 | 70 |
| Thiophenol | Pd(OAc)₂ / IPr-HCl | >20:1 | 90 |
| 4-Nitrothiophenol | Pd(OAc)₂ / IPr-HCl | 1:3 | 65 |
Data adapted from studies on C2-selective C-S coupling, where SNAr is a competing C4-selective pathway.[13]
Table 2: Influence of C6-Substituent on SNAr of 2,4-Dichloropyrimidines
| C6-Substituent (R) | Nucleophile | C2:C4 Ratio |
| H | Amine | C4 selective |
| OMe | Amine | C2 selective |
| NHMe | Amine | C2 selective |
This table illustrates the general trend that electron-donating groups at C6 can reverse the typical C4 selectivity.[7]
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination of 2,4-Dichloropyrimidine (SNAr)
This protocol is a general starting point for the C4-selective substitution of an amine on a dichloropyrimidine/pyridine substrate.
-
Reaction Setup: In a clean, dry flask, dissolve the 2,4-dichloropyrimidine (1.0 equiv.) in a suitable solvent such as n-butanol.
-
Reagent Addition: Add the desired amine (1.0-1.2 equiv.) to the solution, followed by a base, typically a non-nucleophilic organic base like diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Protocol 2: General Procedure for C4-Selective Suzuki Coupling of 2,4-Dichloropyridine
This protocol describes a palladium-catalyzed Suzuki coupling favoring the C4 position.
-
Reaction Setup: To a microwave vial, add the 2,4-dichloropyridine (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and a base such as sodium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.5 mol%).
-
Solvent: Add a mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 100-120 °C for 15-30 minutes. Monitor the reaction for completion.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the C4-substituted product.[11]
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | CoLab [colab.ws]
- 11. benchchem.com [benchchem.com]
- 12. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Trifluoromethylpyridine Derivatives
Welcome to the technical support center for the synthesis of trifluoromethylpyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of these critical chemical entities. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and manufacturing campaigns.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up synthesis of trifluoromethylpyridine derivatives, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield and Purity in Chlorine/Fluorine Exchange Reactions
Question: We are experiencing low yields and the formation of multiple by-products during the scale-up of a chlorine/fluorine exchange reaction to produce a trifluoromethylpyridine derivative. How can we improve this?
Answer:
Low yields and the presence of impurities are common challenges in large-scale chlorine/fluorine exchange reactions. The primary causes often relate to reaction control and the inherent reactivity of the intermediates.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Over-chlorination | Formation of multi-chlorinated by-products is a known issue.[1][2] Carefully control the molar ratio of chlorine gas to the pyridine substrate. A stepwise introduction of chlorine can also provide better control. |
| Over-fluorination | The formation of undesired 2-fluoro-pyridine by-products can occur.[3][4] This can be particularly problematic as they are often difficult to separate from the desired product.[4] Consider adjusting the fluorinating agent concentration and reaction temperature to minimize this side reaction. |
| Incomplete Reaction | Monitor the reaction progress closely using in-process controls (e.g., GC, HPLC). Ensure adequate mixing and heat transfer to maintain a consistent reaction environment. |
| Exothermic Reaction | These reactions can be highly exothermic, leading to side reactions and decomposition.[5] Implement robust cooling systems and consider a semi-batch or continuous flow process to manage heat evolution effectively.[6][7] |
| By-product Accumulation | Unwanted by-products can sometimes be converted back to useful materials. For example, some multi-chlorinated by-products can be reduced to 3-(trifluoromethyl)pyridine via catalytic hydrogenolysis and recycled.[1][2] |
Issue 2: Poor Regioselectivity in Direct Trifluoromethylation
Question: During the scale-up of a direct C-H trifluoromethylation of a pyridine derivative, we are observing a mixture of isomers. How can we improve the regioselectivity?
Answer:
Achieving high regioselectivity in direct trifluoromethylation reactions on a large scale can be challenging due to the high reactivity of the trifluoromethyl radical.[8]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Radical Reactivity | Trifluoromethyl radicals are highly reactive and can attack multiple positions on the pyridine ring.[8] |
| Substrate Activation | Employing a directing group or a specific activation strategy can enhance regioselectivity. For example, hydrosilylation has been used to activate pyridine derivatives for 3-position-selective trifluoromethylation.[8] |
| Catalyst Choice | The choice of catalyst and ligands can significantly influence the regioselectivity of the reaction. Screen different catalyst systems at the lab scale before scaling up. |
| Reaction Conditions | Temperature, solvent, and the choice of trifluoromethylating agent can all impact the isomeric ratio. A thorough optimization of these parameters is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for producing trifluoromethylpyridine derivatives on an industrial scale?
A1: The three primary methods for the large-scale synthesis of trifluoromethylpyridine derivatives are:
-
Chlorine/Fluorine Exchange: This involves the chlorination of a methylpyridine to a trichloromethylpyridine, followed by a fluorine exchange reaction, typically using hydrogen fluoride (HF).[1][2] This is a common route for producing high-demand intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1][2]
-
Cyclocondensation: This method involves constructing the pyridine ring from a trifluoromethyl-containing building block.[1][2][9] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1]
-
Direct Trifluoromethylation: This approach introduces a trifluoromethyl group directly onto the pyridine ring. While attractive for its atom economy, achieving high regioselectivity and managing catalyst costs can be challenging on a large scale.[8]
Q2: What are the major safety concerns when scaling up the synthesis of trifluoromethylpyridine derivatives?
A2: Key safety considerations include:
-
Handling of Hazardous Reagents: Many synthetic routes use highly corrosive and toxic reagents like anhydrous hydrogen fluoride (HF) and chlorine gas.[10] Proper personal protective equipment (PPE), dedicated handling facilities, and emergency preparedness are essential.
-
Exothermic Reactions: As mentioned in the troubleshooting guide, these reactions can generate significant heat, posing a risk of thermal runaway if not properly controlled.[5][6]
-
High-Pressure Reactions: Some fluorination reactions are conducted under superatmospheric pressure, requiring appropriately rated reactors and safety measures.[5]
-
By-product Management: The generation of hazardous by-products and waste streams needs to be carefully managed in compliance with environmental regulations.
Q3: How can I minimize the formation of the 2-fluoro-pyridine by-product during the chlorine/fluorine exchange reaction?
A3: The formation of 2-fluoro-pyridine by-products is a known issue that reduces yield and complicates purification.[3][4] Strategies to mitigate this include:
-
Reaction Condition Optimization: Carefully control the reaction temperature and the stoichiometry of the fluorinating agent.
-
Catalyst Selection: The choice of catalyst can influence the selectivity of the fluorination reaction.
-
By-product Conversion: In some cases, it may be possible to convert the undesired 2-fluoro-pyridine back to the 2-chloro-pyridine through a chlorine exchange reaction.[3][4]
Quantitative Data
The following table summarizes typical yields and purity for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) via the chlorine/fluorine exchange route, a widely used industrial process.
| Starting Material | Reaction Step | Catalyst | Temperature | Yield | Purity | Reference |
| 2,3-dichloro-5-trichloromethylpyridine | Fluorination with HF | Mercuric oxide | < 35°C | - | 98% selectivity | [11] |
| 2,3-dichloro-5-trichloromethylpyridine | Fluorination with HF | - | 170°C | 65% | 85% | [11] |
| 2-chloro-5-trifluoromethylpyridine | Chlorination | Ferric chloride | 150-170°C | - | - | [11] |
| 2,3-dichloro-5-trichloromethylpyridine | Fluorination with HF | Tungsten hexachloride | 170°C | - | 92-94% | [12] |
Experimental Protocols
Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) via Chlorine/Fluorine Exchange
This protocol is a generalized representation based on common industrial practices.[10][11]
Step 1: Chlorination of 2-chloro-5-(chloromethyl)pyridine
-
Charge the reactor with 2-chloro-5-(chloromethyl)pyridine.
-
Heat the reactor to the desired temperature (e.g., 80°C).
-
Introduce chlorine gas at a controlled rate.
-
Monitor the reaction by GC until the desired conversion to 2-chloro-5-(trichloromethyl)pyridine is achieved.
Step 2: Ring Chlorination
-
Transfer the 2-chloro-5-(trichloromethyl)pyridine to a separate chlorination vessel.
-
Add a catalyst, such as antimony trichloride.
-
Heat the mixture (e.g., 125-140°C) and introduce chlorine gas.
-
Monitor the reaction until the formation of 2,3-dichloro-5-(trichloromethyl)pyridine is complete.
Step 3: Fluorination
-
Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination reactor.
-
Introduce anhydrous hydrogen fluoride.
-
Heat the reactor to the specified temperature (e.g., 120-135°C) under pressure.
-
Maintain the reaction for the required duration.
Step 4: Purification
-
After the reaction is complete, cool the reactor and vent any excess HF through a scrubber.
-
The crude product is typically washed, neutralized, and then purified by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine of the desired purity.[10]
Visualizations
Caption: A general workflow for the scale-up and troubleshooting of trifluoromethylpyridine synthesis.
Caption: Synthetic pathway for 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. EP0183228A2 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - Google Patents [patents.google.com]
- 4. US4493932A - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - Google Patents [patents.google.com]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 11. alfa-chemical.com [alfa-chemical.com]
- 12. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Pyridine Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving pyridine-containing substrates.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions with pyridine substrates often problematic?
The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen possesses a lone pair of electrons that can coordinate strongly with the palladium catalyst's metal center. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often referred to as catalyst "poisoning," which halts or slows down the catalytic cycle.[1][2] This issue is particularly pronounced when the coupling site is at the 2-position, adjacent to the nitrogen, and is known as the "2-pyridyl problem".[2][3]
Q2: What are the common signs of catalyst deactivation in my reaction?
Several indicators may suggest your palladium catalyst is deactivating:
-
Low or no conversion: The most obvious sign is the failure of the starting materials to convert to the desired product, even after extended reaction times.[2]
-
Reaction stalling: The reaction may start but then plateau before reaching completion, which can be monitored by techniques like LC-MS or GC-MS to track product formation over time.[2]
-
Formation of palladium black: The appearance of a black precipitate is a common visual cue for the agglomeration of the active Pd(0) species into inactive palladium clusters.[1] This can be triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1]
-
Side reactions: An increase in side reactions, such as dehalogenation (replacement of the halide with a hydrogen atom), can indicate that the desired catalytic cycle is being inhibited.[2]
Q3: How can I prevent or minimize catalyst deactivation when using pyridine substrates?
Several strategies can be employed to mitigate catalyst deactivation:
-
Ligand Selection: Utilize bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center from the coordinating pyridine nitrogen and promote the desired catalytic steps.[1][4]
-
Use of Pre-catalysts: Employ well-defined palladium pre-catalysts to ensure the efficient generation of the active Pd(0) catalytic species in situ.[2]
-
Reaction Conditions: Carefully optimize reaction parameters. Excessively high temperatures can accelerate catalyst decomposition.[1] The choice of base and solvent is also critical and can influence catalyst stability and activity.[5][6]
-
Reagent Purity: Ensure high purity of reagents and solvents. Impurities containing sulfur, other halides, or cyanides can also act as catalyst poisons.[7]
Q4: Can a deactivated palladium catalyst be reactivated?
In some cases, catalyst reactivation is possible, particularly for heterogeneous catalysts. For palladium-on-carbon catalysts poisoned by nitrogen-containing compounds, treatment with a solution of an alkali or alkaline earth metal salt (e.g., bicarbonates, carbonates, nitrates) has been shown to restore catalytic activity.[8] However, for homogeneous catalysts, reactivation within the reaction mixture is generally not feasible, and the focus should be on preventing deactivation from the outset.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common issues encountered in palladium-catalyzed reactions with pyridine substrates.
Table 1: Troubleshooting Low to No Reaction Conversion
| Observed Problem | Potential Cause | Suggested Solution(s) |
| Low or no product formation | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center, inhibiting the catalytic cycle.[2] | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[2] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst for efficient generation of the active species.[2] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[2] |
| Suboptimal Ligand Choice: The ligand is not effectively stabilizing the palladium catalyst or facilitating the catalytic cycle.[1] | 1. Screen Different Ligand Classes: Test both bulky phosphine ligands and N-heterocyclic carbene (NHC) ligands. 2. Consult Literature: Review literature for successful examples with similar pyridine substrates to identify proven catalyst/ligand systems. | |
| Poor Reagent Quality: Impurities in substrates, solvents, or base are poisoning the catalyst.[7] | 1. Use High-Purity Reagents: Ensure all chemicals are of high purity and solvents are anhydrous and degassed.[7] 2. Purify Substrates: If necessary, purify starting materials before use. | |
| Incorrect Reaction Conditions: Temperature, solvent, or base are not optimal for the specific transformation. | 1. Optimize Temperature: Screen a range of temperatures; higher temperatures can sometimes promote dehalogenation.[2] 2. Solvent and Base Screening: Perform a screen of different solvents and bases, as their compatibility and efficacy can be highly substrate-dependent.[5] |
Table 2: Troubleshooting Catalyst Decomposition (Palladium Black)
| Observed Problem | Potential Cause | Suggested Solution(s) |
| Formation of black precipitate (Palladium Black) | Slow Catalysis Leading to Agglomeration: Inhibition by the pyridine substrate slows the catalytic cycle, allowing the active Pd(0) species more time to aggregate.[1] | 1. Optimize Ligand: Use a more effective ligand to accelerate the catalytic cycle.[1] 2. Adjust Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio to stabilize the active catalyst.[1] |
| High Reaction Temperature: Excessive heat can accelerate the decomposition of the catalyst.[1] | 1. Lower the Reaction Temperature: Determine the minimum temperature required for efficient conversion.[2] | |
| Inefficient Pre-catalyst Activation: The active Pd(0) species is not generated cleanly and efficiently. | 1. Use a More Robust Pre-catalyst: Switch to a pre-catalyst known for clean and rapid activation.[9] |
Quantitative Data Summary
The selection of catalyst, ligand, and reaction conditions significantly impacts the yield of cross-coupling reactions with pyridine substrates. The following tables provide a summary of comparative data from the literature.
Table 3: Ligand Performance in Suzuki-Miyaura Coupling of 4-Chloropyridine with Phenylboronic Acid
| Ligand | Pd Source | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | Low |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | Moderate |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | High |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | High |
Table 4: Effect of Catalyst Loading and Reaction Time on Suzuki Coupling Yield
This table illustrates the optimization of the reaction between 2-amino-5-bromopyrazine and a boronic acid, demonstrating the impact of catalyst concentration and time.
| Catalyst Loading (mol %) | Reaction Time (h) | Product Yield (%) |
| 1 | 8 | 37 |
| 5 | 2 | 32 |
| 5 | 8 | 69 |
| 5 | 24 | 69 |
| 5 | 48 | 67 |
| 10 | 8 | 67 |
Reaction Conditions: Pd[P(Ph)₃]₂Cl₂ catalyst, Na₂CO₃ base, in 1,4-dioxane at reflux.[2]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with a Pyridine Halide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Pyridine halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %)
-
Ligand (e.g., SPhos, 2-4 mol %)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the pyridine halide, arylboronic acid, base, palladium pre-catalyst, and ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
Mechanism of Pyridine-Induced Catalyst Deactivation
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Monitoring reaction kinetics for 2,3-Dibromo-5-(trifluoromethyl)pyridine functionalization
Welcome to the Technical Support Center for the functionalization of 2,3-Dibromo-5-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring reaction kinetics and addressing common challenges during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the kinetics of functionalization reactions involving this compound?
A1: Real-time reaction monitoring is crucial for understanding reaction progress, optimizing conditions, and ensuring reproducibility. The choice of analytical technique depends on the specific reaction, available equipment, and the nature of the reactants and products. Commonly used methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is a powerful quantitative technique for in-situ reaction monitoring. By observing the disappearance of starting material signals and the appearance of product signals over time, one can determine reaction rates and identify intermediates. ¹⁹F NMR is particularly useful for tracking the trifluoromethyl group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for monitoring volatile and thermally stable compounds. It is excellent for separating and identifying starting materials, products, and byproducts, allowing for quantitative analysis of the reaction mixture over time.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for a wide range of compounds, including those that are not amenable to GC. It is a robust technique for quantitative analysis and can be used to track the consumption of starting materials and the formation of products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can be used to monitor the change in concentration of functional groups throughout a reaction, providing valuable kinetic data.
Q2: What are the typical byproducts observed in cross-coupling reactions with this compound?
A2: Based on the principles of cross-coupling reactions with polyhalogenated pyridines, several byproducts can be anticipated:
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki-Miyaura coupling or alkyne in Sonogashira coupling) is a common side reaction.
-
Protodehalogenation: Replacement of a bromine atom with a hydrogen atom, leading to the formation of mono-brominated or fully de-halogenated trifluoromethylpyridine.
-
Monosubstituted Byproduct: In reactions where disubstitution is desired, the reaction may stop after the first substitution, resulting in a mixture of mono- and di-substituted products. The regioselectivity of this first substitution is a key consideration.
Q3: How does the trifluoromethyl group affect the reactivity and regioselectivity of the two bromine atoms?
A3: The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring. This has two main consequences:
-
Increased Reactivity: The electron-withdrawing nature of the CF₃ group makes the pyridine ring more electron-deficient and therefore more susceptible to nucleophilic attack, which can be a key step in some functionalization reactions. In the context of palladium-catalyzed cross-coupling reactions, it enhances the rate of oxidative addition.
-
Regioselectivity: The position of the trifluoromethyl group can direct the regioselectivity of the functionalization. In many palladium-catalyzed cross-coupling reactions of similar pyridine systems, substitution is often favored at the position adjacent to the nitrogen (C2) due to electronic effects. However, steric hindrance can also play a role, and the precise outcome can depend on the specific reaction conditions, including the choice of catalyst, ligand, and solvent.
Q4: My lithiation/metal-halogen exchange reaction is giving low yields and a complex mixture of products. What are the likely issues?
A4: Lithiation of pyridines can be challenging. Low yields and complex product mixtures can arise from several factors:
-
Incorrect Temperature: These reactions are typically performed at very low temperatures (e.g., -78 °C) to minimize side reactions. Even a slight increase in temperature can lead to decomposition or undesired reactions.
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere.
-
Reagent Stoichiometry: The stoichiometry of the organolithium reagent is critical. An excess can lead to di-lithiation or attack at other positions on the ring.
-
Side Reactions with Solvent: Some organolithium reagents can react with ethereal solvents like THF, especially at higher temperatures.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of starting material | Inactive catalyst | Ensure the palladium catalyst is not old or decomposed. Use a pre-catalyst or activate the catalyst in situ. |
| Insufficiently anhydrous conditions | Dry all reagents and solvents thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Suboptimal temperature | Screen a range of temperatures (e.g., 80-120 °C) to find the optimal condition for your specific substrates. | |
| Inappropriate base or solvent | The choice of base and solvent is critical. Screen different combinations (e.g., K₂CO₃ in dioxane/water, Cs₂CO₃ in DME). | |
| Significant byproduct formation | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure the reaction is well-deoxygenated. |
| Protodehalogenation | Minimize sources of hydride (e.g., from certain solvents or reagents). Use a less sterically hindered ligand. |
Poor Regioselectivity in Mono-functionalization
| Symptom | Potential Cause | Recommended Solution |
| Mixture of C2 and C3 substituted products | Ligand choice | The steric and electronic properties of the phosphine ligand can significantly influence regioselectivity. Screen a variety of ligands (e.g., PPh₃, XPhos, SPhos). |
| Reaction temperature | Temperature can affect the selectivity of oxidative addition. Try running the reaction at a lower temperature. | |
| Catalyst system | Different palladium sources and pre-catalysts can exhibit different selectivities. |
Data Presentation
The following tables summarize representative quantitative data for common functionalization reactions of halogenated pyridines. Note that optimal conditions and outcomes will vary depending on the specific substrates and should be optimized for each case.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | 75-85 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 80-95 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 12 | >90 |
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridine Derivatives
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 70-90 |
| Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 80 | 4 | 85-95 |
| Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 8 | 75-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: In-situ NMR Monitoring of Reaction Kinetics
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound and an internal standard in a deuterated solvent suitable for the reaction.
-
Initial Spectrum: Acquire a ¹H and/or ¹⁹F NMR spectrum of the starting materials before initiating the reaction.
-
Reaction Initiation: Add the other reagents (e.g., boronic acid, catalyst, base) to the NMR tube, quickly mix, and place the tube in the NMR spectrometer pre-heated to the desired reaction temperature.
-
Data Acquisition: Acquire spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
Data Analysis: Integrate the signals corresponding to the starting material and product relative to the internal standard. Plot the concentration of the product versus time to obtain the reaction profile.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Spectral Assignment of 2,3-Dibromo-5-(trifluoromethyl)pyridine and a Survey of Related Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Dibromo-5-(trifluoromethyl)pyridine and its closely related analogs. Due to the absence of publicly available experimental spectra for this compound, this guide presents predicted data for the target compound alongside experimental data for structurally similar molecules. This comparative approach facilitates the spectral assignment and understanding of substituent effects on chemical shifts in this class of compounds.
Data Presentation: ¹H and ¹⁹F NMR Spectral Data
The following table summarizes the ¹H and ¹⁹F NMR spectral data for this compound (predicted) and its chloro- and bromo-substituted analogs (experimental). The data is presented to highlight the influence of the halogen substituents on the chemical shifts (δ) and coupling constants (J).
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | ¹H | H-4 | 8.25 | d | ~2.1 |
| ¹H | H-6 | 8.70 | d | ~2.1 | |
| ¹⁹F | -CF₃ | -63.5 (Estimated) | s | - | |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | ¹H | H-4 | 8.11 | d | 2.1 |
| ¹H | H-6 | 8.54 | d | 2.1 | |
| ¹⁹F | -CF₃ | -63.2 | s | - | |
| 5-Bromo-2-(trifluoromethyl)pyridine [1] | ¹H | H-3 | 7.61 (d) | dd | 8.3 |
| ¹H | H-4 | 8.05 (dd) | d | 8.3, 1.7 | |
| ¹H | H-6 | 8.82 (d) | d | 1.7 | |
| ¹⁹F | -CF₃ | -67.9 | s | - | |
| 3-Chloro-2-(trifluoromethyl)pyridine [1] | ¹H | H-4 | 7.49 (dd) | dd | 8.2, 4.6 |
| ¹H | H-5 | 7.91 (d) | d | 12.7 | |
| ¹H | H-6 | 8.62 (d) | d | 3.7 | |
| ¹⁹F | -CF₃ | -66.3 | s | - |
Predicted ¹H NMR data for this compound was generated using NMRDB.org. The predicted ¹⁹F NMR chemical shift is an estimation based on the experimental data of the analogs.
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-resolution ¹H and ¹⁹F NMR spectra of halogenated trifluoromethylpyridines, based on standard laboratory practices.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting both ¹H and ¹⁹F nuclei.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Sweep Width: Approximately 16 ppm, centered around 5 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used as an internal reference. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with GARP decoupling).
-
Temperature: 298 K.
-
Sweep Width: Approximately 200 ppm, centered around -70 ppm.
-
Number of Scans: 64 to 256, as ¹⁹F sensitivity can be lower than ¹H.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: An external standard of CFCl₃ (0 ppm) or an internal standard such as trifluorotoluene (-63.72 ppm) is commonly used.[2]
-
3. Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the appropriate reference signal.
-
Integrate the signals to determine the relative number of nuclei.
-
Analyze the multiplicities and coupling constants to elucidate the spin systems.
Visualization of NMR Correlations
The following diagram illustrates the molecular structure of this compound and the expected through-bond (J-coupling) interactions that are key to its ¹H NMR spectral assignment.
Caption: Molecular structure of this compound showing the expected ⁴J coupling between H-4 and H-6.
References
A Comparative Guide to the Reactivity of 2,3-Dibromo- vs. 2,3-Dichloro-5-(trifluoromethyl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,3-dibromo-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine. These versatile building blocks are frequently employed in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Understanding their relative reactivity is crucial for designing efficient and selective synthetic routes. This comparison focuses on two major classes of reactions: Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), with supporting data and protocols to guide laboratory applications.
Core Reactivity Principles
The reactivity of the carbon-halogen (C-X) bond in these pyridine derivatives is fundamentally dictated by the nature of the halogen and the electronic environment of the pyridine ring. The presence of a potent electron-withdrawing trifluoromethyl (-CF3) group at the 5-position significantly influences the electron density of the ring, making it more susceptible to certain transformations.
-
In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is typically the oxidative addition of the C-X bond to the Pd(0) catalyst. The reactivity trend is governed by the C-X bond dissociation energy, following the general order: C-I > C-Br > C-Cl. Consequently, the C-Br bonds in this compound are expected to be significantly more reactive than the C-Cl bonds of its dichloro-analogue.[1][2]
-
In Nucleophilic Aromatic Substitution (SNAr) Reactions , the rate-determining step is the attack of a nucleophile on the carbon atom bearing the halogen, forming a negatively charged Meisenheimer intermediate. Reactivity is driven by the ability of the leaving group to stabilize the intermediate through inductive electron withdrawal. The general reactivity trend is: C-F > C-Cl > C-Br > C-I. Therefore, 2,3-dichloro-5-(trifluoromethyl)pyridine is anticipated to be more reactive towards nucleophiles than the dibromo variant.[3][4]
Data Presentation: Reactivity in Cross-Coupling Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | This compound | Phenylboronic Acid | Pd(PPh3)4, K2CO3 | Toluene, 80 °C, 4h | ~85-95% | [2][5] |
| Suzuki-Miyaura | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Phenylboronic Acid | Pd2(dba)3, SPhos, K3PO4 | Dioxane, 110 °C, 12h | ~70-80% | [2][5] |
| Buchwald-Hartwig | This compound | Morpholine | Pd2(dba)3, BINAP, NaOt-Bu | Toluene, 90 °C, 6h | ~80-90% | [1][6] |
| Buchwald-Hartwig | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Morpholine | Pd(OAc)2, RuPhos, K2CO3 | Dioxane, 110 °C, 18h | ~65-75% | [6][7] |
Note: The data presented are illustrative yields based on typical outcomes for these classes of compounds and are intended to demonstrate the reactivity trend.
Experimental Protocols
The following are detailed, representative methodologies for key experiments.
1. Protocol: Suzuki-Miyaura Cross-Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol, 3 mol%).
-
Solvent and Reaction: Add anhydrous toluene (10 mL) via syringe. The flask is sealed and the mixture is heated to 80 °C with vigorous stirring for 4 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with saturated aqueous NaHCO3 solution (15 mL) and brine (15 mL). The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 2-phenyl-3-bromo-5-(trifluoromethyl)pyridine.
2. Protocol: Nucleophilic Aromatic Substitution (SNAr) of 2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Reaction Setup: In a sealed vial, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL).
-
Nucleophile Addition: Add sodium methoxide (1.5 mmol) to the solution.
-
Reaction: The vial is sealed and the mixture is stirred at 60 °C for 6 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water (50 mL). The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum.
-
Purification: If necessary, the crude solid can be recrystallized or purified by column chromatography to yield the desired 2-methoxy-3-chloro-5-(trifluoromethyl)pyridine.
Visualizing Reaction Workflows and Logic
The following diagrams, generated using DOT language, illustrate the generalized workflow for cross-coupling reactions and the logical comparison of C-X bond reactivity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Trifluoromethylpyridine Derivatives Outshine Phenyl Analogues in Biological Activity: A Comparative Guide
For researchers and professionals in drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing biological activity, metabolic stability, and pharmacokinetic profiles. Among fluorinated motifs, the trifluoromethylpyridine (TFMP) group has garnered significant attention as a bioisosteric replacement for the phenyl ring. This guide provides a comprehensive comparison of the biological activities of trifluoromethylpyridine derivatives versus their phenyl analogues, supported by quantitative data and detailed experimental protocols.
The substitution of a phenyl group with a trifluoromethylpyridine moiety can lead to profound changes in a compound's physicochemical properties. The strong electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring can alter the molecule's electronics, lipophilicity, and metabolic stability, often resulting in improved potency and a more desirable safety profile.[1][2]
Comparative Analysis of Biological Activity
The superior performance of trifluoromethylpyridine derivatives over their phenyl counterparts has been demonstrated across various therapeutic areas, including oncology, immunology, and infectious diseases, as well as in agrochemical applications. The following tables summarize the quantitative data from several key studies, highlighting the enhanced biological activity of TFMP derivatives.
Table 1: RORγt Inverse Agonist Activity
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key therapeutic target for autoimmune diseases. The following data compares a trifluoromethylpyridine derivative with a known clinical compound.
| Compound ID | Scaffold | Target | Assay Type | IC50 (nM) |
| W14 | 6-(Trifluoromethyl)pyridine | RORγt | Luciferase Reporter Assay | 7.5 [3] |
| VTP-43742 | Phenyl Analogue (Clinical Compound) | RORγt | Luciferase Reporter Assay | > 7.5[3] |
As demonstrated, the trifluoromethylpyridine derivative W14 exhibits superior inhibitory activity compared to the clinical compound VTP-43742.[3]
Table 2: Antiviral Activity against Tobacco Mosaic Virus (TMV)
The development of novel antiviral agents is crucial for agriculture. This table compares the protective activity of a trifluoromethylpyridine piperazine derivative against the commercial agent ningnanmycin.
| Compound ID | Scaffold | Target Organism | Activity Type | EC50 (µg/mL) |
| A16 | Trifluoromethylpyridine Piperazine | TMV | Protective Activity | 18.4 [4] |
| Ningnanmycin | Phenyl Analogue (Commercial Agent) | TMV | Protective Activity | 50.2[4] |
The trifluoromethylpyridine derivative A16 shows significantly higher protective activity against TMV in vivo compared to the commercial agent ningnanmycin.[4]
Table 3: Herbicidal Activity
In the agrochemical sector, the replacement of a phenyl ring with a trifluoromethylpyridine moiety has led to the development of more effective herbicides.
| Compound | Scaffold | Target Weed | Activity Type | ED50 (g a.i./hm²) |
| 7a | Phenylpyridine with Trifluoromethoxy | Amaranthus retroflexus | Post-emergence | 5.48 [5] |
| Fomesafen | Diphenyl ether (Commercial Herbicide) | Amaranthus retroflexus | Post-emergence | 10.09[5] |
| 7a | Phenylpyridine with Trifluoromethoxy | Abutilon theophrasti | Post-emergence | 13.32 [5] |
| Fomesafen | Diphenyl ether (Commercial Herbicide) | Abutilon theophrasti | Post-emergence | 36.39[5] |
Compound 7a, containing a trifluoromethylpyridine-related scaffold, demonstrates superior herbicidal efficacy with lower required doses compared to the commercial herbicide fomesafen.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
RORγt Luciferase Reporter Assay
This assay is used to determine the inhibitory activity of compounds against the RORγt nuclear receptor.
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with a Gal4-RORγ-LBD expression plasmid and a UAS-luciferase reporter plasmid using a suitable transfection reagent.
Compound Treatment and Luciferase Measurement:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Cells are incubated for an additional 24 hours.
-
The luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Antiviral Assay against TMV (Protective Activity)
This method evaluates the ability of a compound to protect plants from viral infection.
Plant Preparation and Inoculation:
-
Nicotiana tabacum L. plants are grown in a greenhouse until they reach the 6-8 leaf stage.
-
The test compound solution at various concentrations is sprayed evenly onto the leaves of the tobacco plants. A control group is sprayed with a solvent solution.
-
After 24 hours, the leaves are inoculated with a 0.01 mg/mL solution of TMV.
Observation and Data Analysis:
-
The plants are kept in the greenhouse, and the number of local lesions on the leaves is recorded 3-4 days after inoculation.
-
The protective effect is calculated using the formula: Protective effect (%) = [(C - T) / C] × 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.
-
The EC50 value is determined from the dose-response curve.
Herbicidal Activity Assay (Post-emergence)
This assay assesses the herbicidal efficacy of compounds on young plants.
Plant Cultivation and Treatment:
-
Weed seeds (e.g., Amaranthus retroflexus, Abutilon theophrasti) are sown in pots containing a suitable soil mixture and grown in a greenhouse.
-
At the 2-3 leaf stage, the seedlings are sprayed with the test compounds at various application rates (g a.i./hm²).
Evaluation:
-
The plants are returned to the greenhouse and observed for signs of injury (e.g., chlorosis, necrosis, growth inhibition) over a period of 2-3 weeks.
-
The herbicidal effect is visually assessed as a percentage of growth inhibition compared to untreated control plants.
-
The ED50 value, the dose required to cause 50% growth inhibition, is calculated from the dose-response data.
Visualizing the Mechanism: RORγt Signaling Pathway
The following diagram illustrates the signaling pathway of RORγt, a key regulator of Th17 cell differentiation and a target for the treatment of autoimmune diseases.
Caption: RORγt signaling pathway in Th17 cell differentiation.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a general workflow for the screening and evaluation of novel chemical compounds for their biological activity.
Caption: General workflow for bioactivity screening and lead optimization.
References
Distinguishing Brominated Pyridine Isomers: A Mass Spectrometry Fragmentation Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of structural isomers is a critical analytical challenge. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, offering a valuable resource for their differentiation.
The mass spectra of these isomers, while sharing some common features due to their identical elemental composition, exhibit distinct differences in the relative abundances of their fragment ions. These variations provide a unique fingerprint for each isomer, enabling their confident identification.
Comparative Fragmentation Analysis
Under electron ionization, brominated pyridines undergo characteristic fragmentation, primarily involving the loss of the bromine atom and cleavage of the pyridine ring. The position of the bromine atom significantly influences the stability of the resulting ions, leading to different fragmentation patterns.
A key feature in the mass spectra of all three isomers is the presence of a pair of molecular ion peaks of similar intensity at m/z 157 and 159.[1] This is due to the natural isotopic abundance of bromine (79Br and 81Br).[1] The primary fragmentation pathways include the loss of a bromine radical (•Br) to form the pyridyl cation at m/z 78, and the subsequent loss of hydrogen cyanide (HCN) to yield a fragment at m/z 51.[1]
The relative intensities of these and other fragment ions, however, differ between the isomers, as summarized in the table below.
| m/z | Proposed Fragment | 2-Bromopyridine (Relative Abundance %) | 3-Bromopyridine (Relative Abundance %) | 4-Bromopyridine (Relative Abundance %) |
| 157/159 | [M]+• (Molecular Ion) | ~60 / ~60 | 98 / 98[1] | ~100 / ~100 |
| 78 | [M - Br]+ | 100 | 100[1] | 78 |
| 51 | [M - Br - HCN]+ | ~50 | 50[1] | ~30 |
Note: Relative abundance values for 2- and 4-bromopyridine are estimations based on publicly available spectra from the NIST WebBook and may vary depending on experimental conditions.
Key Differentiators in Fragmentation Patterns
-
Molecular Ion Stability: 4-Bromopyridine exhibits the most stable molecular ion, often appearing as the base peak in its mass spectrum. In contrast, the molecular ions of 2-bromopyridine and 3-bromopyridine are less abundant relative to the base peak.
-
[M - Br]+ Fragment (m/z 78): This fragment is the base peak for both 2-bromopyridine and 3-bromopyridine, indicating that the loss of the bromine atom is a very favorable process for these isomers.[1][2] For 4-bromopyridine, while the m/z 78 fragment is significant, the molecular ion is typically more abundant.[3]
-
[M - Br - HCN]+ Fragment (m/z 51): The relative abundance of the m/z 51 fragment, resulting from the cleavage of the pyridine ring after bromine loss, is a useful indicator. It is generally more prominent in the spectra of 2- and 3-bromopyridine compared to 4-bromopyridine.[1][2][3]
Experimental Protocols
A general methodology for the analysis of brominated pyridines by gas chromatography-mass spectrometry (GC-MS) with electron ionization is outlined below.
Sample Preparation:
A dilute solution of the brominated pyridine isomer is prepared in a volatile organic solvent, such as methanol or dichloromethane, at a concentration of approximately 1 µg/mL.[1]
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.[1]
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.
-
Oven Temperature Program: An initial temperature of 50 °C, held for 1 minute, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometry (MS) Conditions:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole or Ion Trap
-
Scan Range: m/z 40-200
Fragmentation Pathway Visualization
The following diagram illustrates a proposed primary fragmentation pathway for 3-bromopyridine under electron ionization.
Caption: Proposed EI fragmentation pathway for 3-bromopyridine.
References
Unveiling Alternatives: A Comparative Guide to Building Blocks for Trifluoromethylpyridine-Based Agrochemicals
For researchers and professionals in agrochemical synthesis, the selection of optimal building blocks is paramount to achieving efficient, scalable, and cost-effective production of novel crop protection agents. 2,3-Dibromo-5-(trifluoromethyl)pyridine has been a notable starting material; however, a comprehensive evaluation of alternative building blocks is crucial for process optimization and discovery. This guide provides an in-depth comparison of viable alternatives, with a primary focus on 2,3-dichloro-5-(trifluoromethyl)pyridine, supported by experimental data and detailed synthetic protocols.
The trifluoromethylpyridine (TFMP) moiety is a critical component in a multitude of modern agrochemicals due to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity to target proteins.[1][2] The strategic selection of the dihalogenated pyridine precursor directly impacts reaction efficiency, cost, and overall yield of the final active ingredient.
Head-to-Head: 2,3-Dichloro- vs. This compound
While both 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) and its dibromo analog serve as precursors for essential agrochemicals, the former has emerged as the more commercially significant and widely utilized building block.[1][3] This preference is largely attributed to the lower cost of chlorine and the well-established industrial processes for its synthesis.[3]
From a chemical reactivity standpoint, the carbon-bromine (C-Br) bond is generally more labile than the carbon-chlorine (C-Cl) bond, suggesting that this compound might offer higher reactivity in nucleophilic substitution reactions. This could potentially lead to milder reaction conditions and shorter reaction times. However, the higher cost and potentially lower stability of the dibromo compound often outweigh these advantages in large-scale industrial applications.
The majority of commercially successful agrochemicals derived from this scaffold, such as the fungicide Fluazinam and the insecticide Chlorfluazuron, predominantly utilize 2,3,5-DCTF as the starting material.[4][5] This widespread adoption underscores its favorable balance of reactivity, stability, and cost-effectiveness.
Performance Data in Agrochemical Synthesis
The following table summarizes the synthesis of key agrochemicals from 2,3-dihalo-5-(trifluoromethyl)pyridine derivatives, with a focus on the well-documented use of 2,3,5-DCTF. Direct comparative data for the dibromo analog is limited in publicly available literature, reflecting the industry's preference for the dichloro- derivative.
| Agrochemical | Starting Material | Key Reaction Type | Reagents & Conditions | Yield | Reference |
| Fluazinam | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Nucleophilic Aromatic Substitution | 1. NH3 (aq), 150-160°C, pressure; 2. 3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline, base | High | [4] |
| Chlorfluazuron | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Etherification & Urea Formation | 1. 2,6-dichloro-4-aminophenol, K2CO3, DMA; 2. 2,6-difluorobenzoyl isocyanate | Good | [5] |
| Fluopicolide | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Multiple Steps | See detailed protocol below | High | [6] |
Experimental Protocols
Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (Intermediate for Fluazinam)
This procedure outlines the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key step in the synthesis of the fungicide Fluazinam.
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Aqueous ammonia (25-28%)
-
Autoclave reactor
-
Toluene
-
Water
Procedure:
-
Charge the autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine and aqueous ammonia.
-
Seal the reactor and heat to 150-160°C. The pressure will rise due to the ammonia and heating.
-
Maintain the reaction at this temperature for 8-10 hours, with stirring.
-
After cooling to room temperature, vent the excess ammonia.
-
Extract the reaction mixture with toluene.
-
Wash the organic layer with water to remove any remaining ammonia and salts.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of Fluopicolide from 2,3-Dichloro-5-(trifluoromethyl)pyridine
The synthesis of the fungicide Fluopicolide involves a multi-step process starting from 2,3,5-DCTF.
Step 1: Synthesis of 2-Hydroxymethyl-3-chloro-5-(trifluoromethyl)pyridine
-
This intermediate can be prepared from 2,3,5-DCTF through a series of reactions including formylation and reduction.
Step 2: Condensation with 2,6-Dichlorobenzonitrile
Materials:
-
2-Hydroxymethyl-3-chloro-5-(trifluoromethyl)pyridine
-
2,6-Dichlorobenzonitrile
-
Inert solvent (e.g., Toluene)
-
Acidic catalyst (e.g., Sulfuric acid)
-
Aqueous base (e.g., Sodium hydroxide solution) or ammonia
-
Alcohol (e.g., Methanol or Ethanol)
-
Water
Procedure:
-
In a reaction vessel, dissolve 2-hydroxymethyl-3-chloro-5-(trifluoromethyl)pyridine and 2,6-dichlorobenzonitrile in an inert solvent like toluene.[6]
-
Add an acidic catalyst, such as concentrated sulfuric acid, to the mixture.[6]
-
Heat the reaction mixture to facilitate the condensation reaction.[6]
-
Upon completion of the reaction, add an alkaline solution (e.g., sodium hydroxide) or ammonia to the reaction mixture.[6]
-
Filter the resulting solid.[6]
-
The collected solid is then dispersed in a mixed liquor of water and alcohol and filtered again to yield the final product, Fluopicolide.[6]
Logical Workflow and Pathway Diagrams
To visualize the synthesis process, the following diagrams created using Graphviz (DOT language) illustrate the synthetic pathway for Fluazinam and the general utility of these building blocks.
Caption: Synthetic pathway for the fungicide Fluazinam.
Caption: Utility of dihalo-5-(trifluoromethyl)pyridines.
Conclusion
In the landscape of agrochemical synthesis, 2,3-dichloro-5-(trifluoromethyl)pyridine stands out as a versatile and economically advantageous building block. While its dibromo counterpart may offer enhanced reactivity in certain scenarios, the widespread industrial application and extensive documentation for the synthesis of high-value agrochemicals from 2,3,5-DCTF make it a superior choice for many research and development endeavors. The provided experimental protocols and comparative data serve as a valuable resource for scientists and professionals aiming to innovate within the field of crop protection. Further research into direct, side-by-side comparisons of these building blocks under various reaction conditions would be beneficial to fully elucidate their respective advantages and limitations.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. chigroup.site [chigroup.site]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]
- 6. CN107814759A - The preparation method of fluopicolide - Google Patents [patents.google.com]
A Comparative Guide to DFT Analysis of C-Br Bond Dissociation Energy in 2,3-Dibromo-5-(trifluoromethyl)pyridine
For researchers and professionals in drug development, understanding the stability of chemical bonds is paramount. The Carbon-Bromine (C-Br) bond dissociation energy (BDE) is a critical parameter, offering insights into the metabolic stability, reactivity, and potential degradation pathways of pharmaceutical compounds. This guide provides a comparative overview of computational methods, specifically Density Functional Theory (DFT), for calculating the C-Br BDE in 2,3-Dibromo-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative of interest in medicinal chemistry.
Comparison of Computational Methods for BDE Calculation
The accurate calculation of BDE is highly dependent on the chosen computational method and basis set. While high-level composite methods can provide excellent accuracy, their computational cost can be prohibitive for larger molecules. DFT offers a balance of accuracy and efficiency, with various functionals available.[1][2]
| Computational Method | Key Features | Typical Accuracy for BDEs |
| DFT Functionals | ||
| B3LYP | A popular hybrid functional, computationally efficient and widely used as a baseline. | Generally provides reasonable trends but can have errors of several kcal/mol; often underestimates BDEs.[1] |
| M06-2X | A high-nonlocality hybrid meta-GGA functional with good performance for thermochemistry. | Mean unsigned errors are typically less than 2 kcal/mol for main-group thermochemistry.[1] |
| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction, known for broad applicability. | Often shows excellent performance for BDE calculations and can outperform more expensive composite methods.[3] In some studies, ωB97X-D/6-311++G(d,p) showed the best performance in computing BDEs.[2][3][4] |
| B3P86 | A hybrid functional tested for BDE calculations, showing good performance with specific basis sets. | A model using B3P86/6-311G(2d,2p) for electronic energies resulted in a mean absolute error of 1.4-1.5 kcal/mol for a test set of bonds.[5] |
| Composite Methods | ||
| G3B3 | A composite method that approximates the Gaussian-3 (G3) theory using B3LYP geometries and frequencies. | Generally provides good accuracy for thermochemical data.[1] |
| CBS-QB3 | A Complete Basis Set (CBS) composite method. | While good for enthalpies of formation, it may not be as suitable for predicting BDEs compared to other methods like G4.[3][4] |
| G4 | A high-accuracy composite method. | Often considered the "gold standard" for its accuracy in predicting thermodynamic properties, though computationally expensive.[3][4] |
Experimental Benchmark: The C-Br Bond
To contextualize the accuracy of computational methods, experimental data for similar compounds is crucial. For instance, the gas-phase C-Br bond dissociation enthalpy of benzyl bromide has been experimentally determined to be approximately 61 kcal/mol (255 ± 4 kJ/mol).[1] Such values serve as an essential reference point for validating computational results.
Recommended Computational Protocol for C-Br BDE
A reliable protocol for calculating the C-Br bond dissociation energy involves several key steps, from geometry optimization to the final energy calculation.
References
- 1. benchchem.com [benchchem.com]
- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05391D [pubs.rsc.org]
- 4. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Structural Maze: A Guide to the Crystallographic Validation of 2,3-Dibromo-5-(trifluoromethyl)pyridine Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the structural validation of substituted pyridine derivatives, using X-ray crystallography.
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For drug discovery and development, an unambiguous structural confirmation is not just desirable, but essential. This is particularly true for complex heterocyclic compounds such as 2,3-Dibromo-5-(trifluoromethyl)pyridine and its derivatives, which are key building blocks in medicinal chemistry. However, a comprehensive search of publicly available crystallographic databases reveals a notable absence of experimental single-crystal X-ray diffraction data for this compound itself.
This guide, therefore, aims to provide a practical framework for the structural validation of this class of compounds. In the absence of direct data for our primary compound of interest, we will use the crystallographic data of a closely related brominated pyridine derivative, 2,6-Bis(bromomethyl)pyridine , as an illustrative case study. This will allow us to objectively demonstrate the experimental protocols and the nature of the data obtained, providing a valuable comparative benchmark for researchers working on novel substituted pyridines.
The Imperative of X-ray Crystallography in Drug Design
The therapeutic efficacy of a drug molecule is intrinsically linked to its ability to interact with a specific biological target, such as an enzyme or a receptor. These interactions are governed by the molecule's shape, size, and the distribution of its electron density. X-ray crystallography provides an unparalleled, high-resolution insight into these molecular features, offering a definitive "snapshot" of the compound's solid-state conformation. This information is invaluable for:
-
Unambiguous structure confirmation: Verifying the correct connectivity and stereochemistry of a newly synthesized compound.
-
Conformational analysis: Understanding the preferred spatial arrangement of the molecule, which influences its interaction with biological targets.
-
Structure-Activity Relationship (SAR) studies: Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.
-
Polymorph screening: Identifying different crystalline forms of a drug substance, which can have significant implications for its solubility, stability, and bioavailability.
A Case Study: The Crystal Structure of 2,6-Bis(bromomethyl)pyridine
To illustrate the process and the outputs of a crystallographic study, we present the data for 2,6-Bis(bromomethyl)pyridine. While not a trifluoromethylated analogue, it serves as a relevant example of a brominated pyridine derivative.
Experimental Protocol
The structural validation of a novel compound via X-ray crystallography follows a well-defined workflow, from crystal growth to data analysis.
1. Crystallization: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For 2,6-Bis(bromomethyl)pyridine, crystals suitable for analysis were obtained by recrystallization from diethyl ether at room temperature.[1] Common crystallization techniques for organic molecules include:
-
Slow evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of single crystals.
-
Vapor diffusion (hanging or sitting drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant, inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
2. X-ray Data Collection: A single crystal is mounted on a goniometer and placed in the path of a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. For 2,6-Bis(bromomethyl)pyridine, data was collected on a Nonius KappaCCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[1]
3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial arrangement of atoms in the unit cell is then determined using computational methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure. For 2,6-Bis(bromomethyl)pyridine, the structure was solved using SHELXS97 and refined with SHELXL97.[1]
Crystallographic Data for 2,6-Bis(bromomethyl)pyridine
The key crystallographic parameters for 2,6-Bis(bromomethyl)pyridine are summarized in the table below. This data provides a quantitative description of the crystal lattice and the molecule itself.
| Parameter | Value |
| Chemical Formula | C₇H₇Br₂N |
| Formula Weight | 264.96 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.2955 (19) |
| b (Å) | 12.980 (3) |
| c (Å) | 7.5288 (15) |
| β (°) | 110.75 (3) |
| Volume (ų) | 849.5 (3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.072 |
| Absorption Coefficient (mm⁻¹) | 9.47 |
| Temperature (K) | 293 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| R-factor (%) | 4.4 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1][2]
Visualizing the Workflow
The process of structural validation by X-ray crystallography can be visualized as a logical workflow, from the initial synthesis of the compound to the final analysis of its three-dimensional structure.
Conclusion
While the crystal structure of this compound remains to be determined, the principles and practices of X-ray crystallography provide a robust pathway for its eventual structural elucidation. The case study of 2,6-Bis(bromomethyl)pyridine highlights the type of detailed structural information that can be obtained and serves as a valuable reference for researchers in the field. For scientists and professionals in drug development, a commitment to rigorous structural validation is paramount. It is the foundational step upon which a deeper understanding of a molecule's behavior is built, ultimately paving the way for the rational design of safer and more effective medicines.
References
Trifluoromethylpyridine Moieties: A Comparative Guide to Metabolic Stability in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at enhancing pharmacokinetic properties. Among the various fluorinated motifs, the trifluoromethylpyridine scaffold has garnered significant attention for its ability to improve metabolic stability, a critical determinant of a drug's in vivo performance. This guide provides an objective comparison of the metabolic stability of trifluoromethylpyridine moieties against common alternatives, supported by experimental data and detailed methodologies.
The Impact of Trifluoromethyl Substitution on Metabolic Stability
The introduction of a trifluoromethyl (-CF3) group to a pyridine ring can profoundly influence its metabolic fate. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2] By replacing a metabolically labile hydrogen or methyl group with a -CF3 group, medicinal chemists can effectively block common metabolic pathways.[1] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]
The electron-withdrawing nature of the trifluoromethyl group also deactivates the pyridine ring, making it less susceptible to oxidative metabolism.[2] This can significantly reduce the number of metabolites formed, simplifying the drug's metabolic profile and potentially reducing the risk of forming reactive or toxic metabolites.
Comparative Metabolic Stability Data
While direct head-to-head comparative studies on the metabolic stability of a wide range of trifluoromethylpyridine analogs against other heterocycles are not extensively available in the public domain, we can infer their relative performance from existing studies and general principles of drug metabolism. The following tables summarize expected outcomes and illustrative data.
In Vitro Metabolic Stability: Trifluoromethylpyridine vs. Non-Fluorinated Analogs
This table provides an illustrative comparison of key metabolic stability parameters between a generic pyridine compound and its trifluoromethyl-substituted analog, based on typical outcomes observed in drug discovery programs.
| Moiety | Analog Structure (Generic) | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolic Pathway |
| Pyridine | Pyridine-CH₃ | Shorter | Higher | Oxidation of the methyl group, Ring hydroxylation, N-oxidation |
| Trifluoromethylpyridine | Pyridine-CF₃ | > 60[2] | < 11.5[2] | Pyridine ring hydroxylation[2] |
HLM: Human Liver Microsomes. Data is illustrative and highly dependent on the specific molecular scaffold and substitution patterns.
Reduction in Metabolite Formation: A Case Study
A compelling example of the metabolic shielding effect of the trifluoromethyl group comes from a study on picornavirus inhibitors. While not a pyridine-based scaffold, the principles are transferable. Researchers compared the metabolic stability of a methyl-substituted oxadiazole analog with its trifluoromethyl counterpart in a monkey liver microsomal assay.
| Analog | Number of Metabolites Formed |
| Methyl-substituted analog | 8 |
| Trifluoromethyl-substituted analog | 2 (minor) |
This case study demonstrates the "global metabolic protective effect" of the trifluoromethyl group, which not only prevents metabolism at the site of substitution but also provides protection to other parts of the molecule, resulting in a significantly simpler metabolic profile.[3]
Metabolic Pathways and Bioactivation Potential
The primary metabolic pathways for pyridine rings involve oxidation by CYP enzymes, leading to N-oxides and various hydroxylated species.[4] The introduction of a trifluoromethyl group can block these sites, often shifting metabolism to other parts of the molecule. For 3-trifluoromethylpyridine, a major metabolite identified is 3-trifluoromethylpyridine-N-oxide.[4]
While the trifluoromethyl group itself is generally considered metabolically robust, the potential for bioactivation of the entire molecule should always be assessed. Bioactivation occurs when a parent drug is metabolized to a reactive species that can covalently bind to cellular macromolecules, potentially leading to toxicity. For some heterocyclic rings, bioactivation can be a concern. However, there is currently limited specific data on the bioactivation potential of the trifluoromethylpyridine moiety itself.
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.
In Vitro Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials:
-
Test compounds
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile or methanol with an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control compounds (with known high and low clearance) in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k.[1]
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).[1]
Visualizing Metabolic Processes
To better understand the experimental workflow and the metabolic pathways involved, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylation Methods for Pyridine Ring Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into a pyridine ring is a critical strategy in medicinal chemistry and drug development. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. A variety of methods have been developed for the trifluoromethylation of pyridines, each with its own set of advantages and disadvantages regarding regioselectivity, substrate scope, and reaction conditions. This guide provides an objective comparison of key trifluoromethylation methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic needs.
Comparative Performance of Trifluoromethylation Methods
The choice of trifluoromethylation method is primarily dictated by the desired regioselectivity on the pyridine ring. The electronic nature of the pyridine ring—electron-deficient—makes it susceptible to nucleophilic attack at the C2 and C4 positions, while direct electrophilic substitution is challenging. Radical reactions often provide a mixture of isomers. Recent advances, however, have enabled more controlled and regioselective functionalizations.
Below is a summary of quantitative data for different trifluoromethylation approaches, highlighting their performance in terms of yield and regioselectivity.
| Method Classification | Reagent/Catalyst | Substrate | Position | Yield (%) | Reference |
| Nucleophilic | Trifluoroacetic acid (TFA) / Ag2CO3 | N-Methyl-2-phenylpyridinium iodide | C6 | 89% | [1][2] |
| Electrophilic (via Nucleophilic Activation) | Togni Reagent I / B(C6F5)3 (catalyst) | Quinoline (Pyridine derivative) | C3 | 76% | [1] |
| Radical | Langlois Reagent / KMnO4/AcOH | Imidazo[1,2-a]pyridines | C3 | Moderate to Excellent | |
| Radical | CF3 Radical | Pyridine | Mixture (C2, C3, C4) | Low regioselectivity | [3] |
| Photoredox Catalysis | CF3SO2Cl / Ru(bpy)3Cl2 | Pyridine Derivatives | Mixture | Varies | [4] |
Signaling Pathways and Experimental Workflows
The strategic choice of a trifluoromethylation method depends on the desired outcome and the nature of the pyridine substrate. The following diagram illustrates the classification of the primary methods discussed in this guide.
Caption: Classification of major trifluoromethylation methods for pyridine rings.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
C2-Selective Nucleophilic Trifluoromethylation of N-Methylpyridinium Salt
This protocol is adapted from the work of Li and co-workers for the regioselective trifluoromethylation of pyridines.[1][2]
Materials:
-
N-Methyl-2-phenylpyridinium iodide (1.0 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Silver(I) carbonate (Ag2CO3) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add N-methyl-2-phenylpyridinium iodide, silver(I) carbonate, and N,N-dimethylformamide.
-
Add trifluoroacetic acid to the mixture.
-
Seal the vessel and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-6-trifluoromethylpyridine.
C3-Selective Electrophilic Trifluoromethylation via Hydrosilylation
This method, developed by Kuninobu and colleagues, allows for the C3-selective trifluoromethylation of quinoline, a pyridine-containing heterocycle, through nucleophilic activation.[1][5]
Materials:
-
Quinoline (1.0 equiv)
-
Diphenylsilane (1.2 equiv)
-
Tris(pentafluorophenyl)borane [B(C6F5)3] (0.05 equiv)
-
Togni Reagent I (1.2 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
Hydrosilylation: In a glovebox, a mixture of quinoline, diphenylsilane, and tris(pentafluorophenyl)borane in 1,2-dichloroethane is heated at 65 °C for 5 hours.
-
Trifluoromethylation: The reaction mixture is cooled to 0 °C, and Togni Reagent I is added. The mixture is then stirred at 25 °C for 16 hours.
-
Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added to the mixture, and stirring is continued for another 2 hours at 25 °C.
-
The reaction is quenched with saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography on silica gel to yield 3-trifluoromethylquinoline.
Photoredox-Catalyzed Radical Trifluoromethylation
This general procedure for the photoredox-catalyzed trifluoromethylation of heteroaromatics is based on the work of MacMillan and co-workers.[4]
Materials:
-
Pyridine derivative (1.0 equiv)
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl) (2.0 equiv)
-
Ru(bpy)3Cl2 (1-2 mol%)
-
Potassium phosphate (K3PO4) (2.0 equiv)
-
Acetonitrile (MeCN)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vial, combine the pyridine derivative, Ru(bpy)3Cl2, and potassium phosphate.
-
Add acetonitrile and degas the mixture.
-
Add trifluoromethanesulfonyl chloride.
-
Irradiate the reaction mixture with a visible light source at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to isolate the trifluoromethylated pyridine isomers.
This guide provides a comparative overview to assist researchers in navigating the diverse landscape of pyridine trifluoromethylation methodologies. The choice of method will ultimately depend on the specific synthetic goals, including the desired regiochemistry, the nature of the pyridine substrate, and the tolerance of other functional groups present in the molecule.
References
- 1. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 2. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of 2,3-Dibromo-5-(trifluoromethyl)pyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Dibromo-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative.
It is crucial to note that a specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are synthesized from SDSs of structurally analogous compounds, including 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2-Bromo-5-(trifluoromethyl)pyridine. Therefore, these guidelines should be implemented with the understanding that they represent best practices for similar chemical structures and may need to be adapted based on institutional protocols and a thorough risk assessment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| Protection | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or apron are required to prevent skin contact.[2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when dealing with spills.[3][4] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[2] |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3] Avoid generating dust or aerosols.
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area of all non-essential personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
-
Personal Decontamination: Remove and launder any contaminated clothing before reuse.[2] Wash hands and any exposed skin thoroughly with soap and water.
Proper Disposal Procedures
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Plan:
-
Waste Segregation: Collect all waste materials containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Containerization: Use a robust, leak-proof container that is compatible with the chemical. Ensure the container is tightly sealed.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[3]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Provide them with a full characterization of the waste. Incineration in a permitted hazardous waste incinerator is a common disposal method for halogenated organic compounds.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3-Dibromo-5-(trifluoromethyl)pyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dibromo-5-(trifluoromethyl)pyridine was publicly available at the time of this writing. The following guidance is synthesized from SDSs for structurally similar compounds, namely 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2-Bromo-5-(trifluoromethyl)pyridine. Researchers should handle this compound with caution and treat it as potentially hazardous. A thorough risk assessment should be conducted before use.
This guide provides immediate safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following equipment is recommended:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1][2] In situations with a splash potential, a face shield should be worn in addition to goggles.[3]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves.[1][4] Nitrile gloves are a common recommendation for similar compounds, but it is advisable to consult the glove manufacturer's compatibility charts for specific breakthrough times. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[5]
-
Lab Coat/Protective Clothing: A flame-retardant lab coat or chemical-resistant apron should be worn.[6] For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls may be necessary.[7]
-
-
Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][8] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately.[2][4] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration, but do not use the mouth-to-mouth method.[2][9] Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if irritation develops or persists.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][10] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[4] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure.
-
Handling:
-
Storage:
Spill and Disposal Plan
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
-
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[6]
-
Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[6]
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Decontaminate: Decontaminate all equipment used in the cleanup.
-
-
Disposal:
Quantitative Data from Analogous Compounds
The following table summarizes available quantitative data for structurally similar compounds. This data should be used for informational purposes only, as the values for this compound may differ.
| Parameter | Value | Source Compound |
| Acute Oral Toxicity | Category 4 | 2,3-Dichloro-5-(trifluoromethyl)pyridine[1] |
| Acute Inhalation Toxicity | Category 4 | 2,3-Dichloro-5-(trifluoromethyl)pyridine[1] |
| Skin Corrosion/Irritation | Category 2 | 2-Bromo-5-(trifluoromethyl)pyridine[4] |
| Serious Eye Damage/Irritation | Category 1 | 2,3-Dichloro-5-(trifluoromethyl)pyridine[1] |
| Skin Sensitization | Category 1 | 2,3-Dichloro-5-(trifluoromethyl)pyridine[1] |
| Chronic Aquatic Toxicity | Category 2 | 2,3-Dichloro-5-(trifluoromethyl)pyridine[1] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for handling a chemical spill of this compound.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. canbipharm.com [canbipharm.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
